4-acetamidophenyl N,N-dimethylsulfamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(13)11-9-4-6-10(7-5-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAOGIZIJMOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of N,N-dimethylsulfamate Analogs of Paracetamol: A Strategy for Mitigating Hepatotoxicity
An In-depth Technical Guide
Executive Summary
Paracetamol (acetaminophen) is a cornerstone of global pharmacotherapy for analgesia and antipyresis, lauded for its efficacy and general safety at therapeutic doses.[1][2] However, its clinical utility is marred by a narrow therapeutic index and the risk of severe, often fatal, hepatotoxicity in cases of overdose.[3][4][5] This toxicity is a direct consequence of its metabolic pathway, wherein a minor but significant portion is oxidized to the highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][6] This guide delineates a strategic approach to circumvent this liability through the development of N,N-dimethylsulfamate analogs of paracetamol. By masking the phenolic hydroxyl group responsible for the formation of NAPQI, this prodrug strategy aims to preserve the therapeutic efficacy of the parent molecule while fundamentally eliminating the primary mechanism of its liver toxicity. We present the scientific rationale, a proposed synthetic pathway, and a comprehensive framework for the preclinical evaluation of these novel analogs, from pharmacological activity to toxicological safety.
The Paracetamol Paradox: Efficacy and Inherent Risk
Paracetamol is one of the most widely used over-the-counter analgesic and antipyretic agents.[7] Its mechanism of action, while still a subject of research, is understood to be centrally mediated and distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs), affording it a favorable gastrointestinal safety profile.[2][8][9] The primary analgesic effects are believed to stem from the central inhibition of cyclooxygenase (COX) enzymes, potentially a splice variant termed COX-3, and the metabolism of paracetamol in the brain to its active form, AM404, which modulates endocannabinoid and TRPV1 pathways.[1][2][10][11]
The Achilles' heel of paracetamol is its dose-dependent hepatotoxicity.[3] This toxicity is not caused by the parent drug but by its metabolic bioactivation in the liver.
Metabolic Pathways and the Genesis of NAPQI
At therapeutic doses, paracetamol is primarily metabolized through two major, non-toxic pathways: glucuronidation (~50-70%) and sulfation (~25-35%), which render the molecule water-soluble for renal excretion.[1] However, a small fraction (5-15%) is oxidized by cytochrome P450 enzymes, predominantly CYP2E1, to form the highly electrophilic and toxic metabolite, NAPQI.[1][5][6]
Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[3][12] In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the paracetamol dose towards the CYP2E1 pathway.[6][13][14] This surge in NAPQI production rapidly depletes hepatic GSH stores. Once GSH is exhausted, NAPQI binds indiscriminately to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular hepatic necrosis.[3][4]
The N,N-dimethylsulfamate Prodrug Strategy
The core vulnerability in paracetamol's structure is the phenolic hydroxyl group at position 4. To eliminate NAPQI-mediated hepatotoxicity, this group must be protected from enzymatic oxidation. A carrier-linked prodrug approach is an ideal strategy, where the hydroxyl group is temporarily masked by a promoiety that is later cleaved in vivo to release the active parent drug.[7]
We propose the N,N-dimethylsulfamate group as a highly promising promoiety. The resulting analog, 4-acetamidophenyl N,N-dimethylsulfamate, is designed to be pharmacologically inactive until it is hydrolyzed in vivo by sulfatases or other esterases, releasing paracetamol and the inert N,N-dimethylsulfamic acid.
The key advantages of this strategy are:
-
Blockade of NAPQI Formation: The sulfamate group effectively shields the hydroxyl moiety, preventing its oxidation by CYP450 enzymes.
-
Controlled Release: The rate of hydrolysis can potentially be tuned to control the release of paracetamol, possibly leading to a more sustained analgesic effect.
-
Metabolic Shunting: By preventing the primary oxidative metabolism, the drug's fate is directed towards hydrolysis, releasing paracetamol which can then be safely eliminated via its normal glucuronidation and sulfation pathways.
Synthesis and Characterization
The synthesis of 4-acetamidophenyl N,N-dimethylsulfamate is a straightforward and scalable process rooted in established organic chemistry principles.
Proposed Experimental Protocol: Synthesis
Objective: To synthesize 4-acetamidophenyl N,N-dimethylsulfamate from paracetamol and N,N-dimethylsulfamoyl chloride.
Materials:
-
Paracetamol (4-acetamidophenol)
-
N,N-dimethylsulfamoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add paracetamol (1.0 eq). Dissolve the paracetamol in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq) dropwise while stirring. The base acts as a proton scavenger for the HCl generated during the reaction.
-
Reagent Addition: Add N,N-dimethylsulfamoyl chloride (1.2 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (paracetamol) is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-acetamidophenyl N,N-dimethylsulfamate.
Characterization
The identity and purity of the synthesized analog must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Preclinical Pharmacological and Toxicological Evaluation
A rigorous preclinical testing cascade is required to validate the therapeutic potential and safety of the N,N-dimethylsulfamate analog.
Analgesic and Antipyretic Efficacy (In Vivo)
Objective: To determine if the analog retains the analgesic and antipyretic activity of paracetamol.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia)
-
Acclimatization: Acclimatize male Swiss albino mice for 7 days.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., saline with 0.5% Tween 80), Paracetamol (positive control, e.g., 200 mg/kg), and Analog (various doses, equimolar to paracetamol).
-
Dosing: Administer treatments orally (p.o.).
-
Induction: After 60 minutes, inject 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing (a characteristic stretching behavior indicative of visceral pain).
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Expected Outcome: The N,N-dimethylsulfamate analog should exhibit a dose-dependent reduction in writhing, with an efficacy comparable to that of the equimolar dose of paracetamol.
Hepatotoxicity Assessment (In Vitro & In Vivo)
This is the pivotal test for the project. The primary hypothesis is that the analog will be significantly less hepatotoxic than paracetamol.
Experimental Protocol: In Vivo Overdose Model
-
Acclimatization & Grouping: As described above. Groups will include a vehicle control, a high-dose Paracetamol group (e.g., 500 mg/kg, known to induce toxicity), and a high-dose Analog group (equimolar to the paracetamol dose).
-
Dosing: Administer a single high dose orally.
-
Sample Collection: At 24 hours post-dosing, collect blood via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue.
-
Biochemical Analysis: Measure serum levels of key liver enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should blindly score the sections for signs of centrilobular necrosis, inflammation, and other indicators of damage.
Data Presentation: Comparative Hepatotoxicity
| Treatment Group (500 mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Score (Necrosis) |
| Vehicle Control | 35 ± 5 | 50 ± 8 | 0 (None) |
| Paracetamol | 8500 ± 1200 | 6200 ± 950 | 4 (Severe) |
| Analog | 60 ± 10 | 75 ± 12 | 0 (None) |
| (Note: Data are hypothetical and represent the desired successful outcome.) |
Expected Outcome: The paracetamol group should show significant elevations in ALT and AST and marked centrilobular necrosis. In contrast, the analog-treated group should have ALT/AST levels and liver histology comparable to the vehicle control, demonstrating a profound lack of hepatotoxicity.
Conclusion and Future Directions
The development of N,N-dimethylsulfamate analogs of paracetamol represents a rational and promising strategy to engineer a safer alternative to one of the world's most utilized drugs. By mechanistically decoupling the therapeutic action from the toxic metabolic pathway, these prodrugs have the potential to offer the well-established benefits of paracetamol without its most significant risk.
Successful preclinical validation, as outlined in this guide, would provide a strong impetus for advancing these compounds into formal IND-enabling studies. Future work would need to focus on detailed pharmacokinetic profiling, formulation development to ensure optimal bioavailability, and long-term safety studies. The ultimate goal is the clinical translation of a next-generation analgesic that retains the efficacy of paracetamol while offering a significantly improved safety margin, particularly for vulnerable populations and in cases of accidental or intentional overdose.
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Wikipedia. Paracetamol. [Link]
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OUR Archive. (2021). Sulfate conjugation may be the key to hepatotoxicity in paracetamol overdose. [Link]
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ResearchGate. The competitive relationship between paracetamol sulfation and.... [Link]
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PubMed. (2021). Sulfate conjugation may be the key to hepatotoxicity in paracetamol overdose. [Link]
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Taylor & Francis Online. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. [Link]
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PMC. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. [Link]
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PLOS ONE. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. [Link]
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PLOS. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. [Link]
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PMC. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use. [Link]
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PMC. (2024). Exploring acetaminophen prodrugs and hybrids: a review. [Link]
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MDPI. (2024). Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot. [Link]
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Medical Journal of Australia. (2019). Full guidelines for management of paracetamol poisoning. [Link]
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Hong Kong Medical Journal. (2024). Paracetamol-induced hepatotoxicity after normal therapeutic doses in the Hong Kong Chinese population. [Link]
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PubMed. (2019). Paracetamol-Galactose Conjugate: A Novel Prodrug for an Old Analgesic Drug. [Link]
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PNAS. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression. [Link]
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PNAS. Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs. [Link]
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ResearchGate. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. [Link]
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R Discovery. Antinociceptive Effect Of Paracetamol Research Articles. [Link]
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PubMed. (2023). Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291. [Link]
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Dove Medical Press. (2023). An updated review on the central MoA of Paracetamol. [Link]
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PubMed. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. [Link]
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ResearchGate. (2020). Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. [Link]
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ResearchGate. (2020). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. [Link]
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PubMed. Antinociceptive Mechanism of Action of Paracetamol. [Link]
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MDPI. (2019). Design of Controlled Release System for Paracetamol Based on Modified Lignin. [Link]
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ResearchGate. The variable anti-inflammatory effects of paracetamol. [Link]
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PubMed. Mechanism of inhibition of hepatic bioactivation of paracetamol by dimethyl sulfoxide. [Link]
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BMJ Open. Efficacy and safety of modified-release paracetamol for acute and chronic pain: a systematic review protocol. [Link]
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IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]
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Pharmacally. (2025). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. [Link]
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PubMed. (2008). Paracetamol (Acetaminophen): mechanisms of action. [Link]
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Technical Guide: Toxicity Profile and Safety Data for 4-Acetamidophenyl N,N-Dimethylsulfamate
The following technical guide provides an in-depth toxicity and safety profile for 4-acetamidophenyl N,N-dimethylsulfamate , a specialized research compound and synthetic intermediate.
Executive Summary
4-acetamidophenyl N,N-dimethylsulfamate (CAS 397849-01-3 ) is an aryl sulfamate ester structurally derived from the analgesic paracetamol (acetaminophen) .[1] While primarily utilized as a pseudo-halide electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., nickel-catalyzed hydrodeoxygenation), its biological activity profile presents specific safety challenges.
This compound acts as a pro-toxicant . Upon metabolic or chemical hydrolysis, it releases paracetamol, carrying the inherent risk of hepatotoxicity via the NAPQI pathway. Furthermore, the aryl sulfamate pharmacophore is a known structural alert for Steroid Sulfatase (STS) inhibition , suggesting potential endocrine-disrupting effects. This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and rigorous safety protocols for research environments.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Specification |
| Chemical Name | 4-acetamidophenyl N,N-dimethylsulfamate |
| Synonyms | Paracetamol dimethylsulfamate; 4'-(N,N-Dimethylsulfamoyloxy)acetanilide |
| CAS Number | 397849-01-3 |
| Molecular Formula | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 258.29 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Stability | Stable under ambient conditions; Hydrolyzes in strong acid/base or enzymatic conditions |
| Structural Class | Aryl Sulfamate Ester (Pseudo-triflate mimic) |
Metabolic Fate & Mechanism of Toxicity[7]
The toxicity of 4-acetamidophenyl N,N-dimethylsulfamate is bipartite, stemming from its hydrolysis products and its intact electrophilic nature.
Metabolic Activation Pathway
In vivo or in hepatocyte culture, the compound undergoes enzymatic hydrolysis (via arylsulfatases or non-specific esterases) to yield Paracetamol and N,N-dimethylsulfamic acid .
-
Primary Hydrolysis: The sulfamate ester bond is cleaved.
-
Product A:Paracetamol (Acetaminophen) – The active toxicant precursor.
-
Product B:N,N-dimethylsulfamic acid – Generally excreted, low acute toxicity compared to sulfate esters.
-
-
Bioactivation (Toxification): The released paracetamol is metabolized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into N-acetyl-p-benzoquinone imine (NAPQI) .
-
Hepatotoxicity: NAPQI depletes cellular glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and centrilobular necrosis.
Secondary Mechanism: Protein Sulfamoylation
Unlike simple esters, aryl sulfamates can act as "suicide inhibitors" for sulfatases. The N,N-dimethyl substitution reduces this reactivity compared to unsubstituted sulfamates (like the drug Irosustat), but the potential for covalent modification of active site residues (e.g., formylglycine in sulfatases) remains a relevant toxicological mechanism.
Visualization of Toxicity Pathway
Figure 1: Metabolic activation pathway leading to hepatotoxicity via the paracetamol substructure.
Toxicological Profile & Hazard Assessment
Since specific LD50 data for CAS 397849-01-3 is not established in public registries, the following profile is derived from Read-Across methodology using Paracetamol and Aryl Sulfamate analogs.
Acute Toxicity (Predicted)
-
Oral: Predicted GHS Category 4 (Harmful if swallowed) .
-
Rationale: Paracetamol LD50 (Rat) is ~2400 mg/kg. The sulfamate moiety adds molecular weight but likely does not significantly reduce bioavailability.
-
-
Dermal: Predicted Irritant . Aryl sulfamates can possess mild alkylating properties, leading to skin irritation.
-
Inhalation: High risk of respiratory irritation due to potential hydrolysis in moist mucous membranes.
Specific Target Organ Toxicity (STOT)
-
Liver (Hepatotoxicity): High Concern. Chronic or high-dose acute exposure will mimic paracetamol overdose.
-
Biomarkers: Elevated ALT/AST, depletion of hepatic glutathione.
-
-
Endocrine System: Moderate Concern. Structural similarity to steroid sulfatase inhibitors suggests potential for hormonal perturbation (estrogen pathway modulation) upon chronic exposure.
Genotoxicity & Carcinogenicity
-
Genotoxicity: Unlikely to be mutagenic (Ames negative predicted based on paracetamol profile), but high doses may induce chromosomal aberrations due to oxidative stress.
-
Carcinogenicity: Not classified. However, the metabolite paracetamol has shown equivocal evidence in rodent studies at high doses.
Safety Data & Handling Protocols
GHS Classification (Self-Classification for Research)
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Respiratory | N95 / P2 Respirator (Solids) or Half-mask with ABEK1 (Solutions) | Prevents inhalation of dust; hydrolysis in lungs can be damaging. |
| Gloves | Nitrile Rubber (min 0.11mm thickness) | Standard barrier protection; compound is not highly permeating like DMSO. |
| Eye Protection | Chemical Safety Goggles | Prevent ocular contact; sulfamates are severe eye irritants. |
| Clothing | Lab Coat (Cotton/Polyester) | Prevent skin contact and fomite transmission. |
Emergency Response
-
In Case of Ingestion: DO NOT induce vomiting. Immediate medical attention required. Administer N-acetylcysteine (NAC) if paracetamol toxicity is suspected (time-critical).
-
Skin Contact: Wash with soap and water for 15 minutes. Monitor for delayed erythema.
-
Spill Cleanup: Dampen solid spill with water to prevent dust. Absorb solutions with inert material (vermiculite). Decontaminate surface with 10% sodium carbonate solution (promotes hydrolysis to less toxic ions).
Experimental Protocols for Toxicity Assessment
For researchers synthesizing or testing this compound, the following assays are required to validate its safety profile in your specific application.
Stability & Hydrolysis Assay (HPLC-UV)
Objective: Determine the half-life of the compound in physiological media to assess prodrug behavior.
-
Preparation: Dissolve compound (10 mM) in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) and Human Plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.
-
Analysis: HPLC-UV (254 nm).
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
Markers: Co-inject authentic Paracetamol standards.
-
-
Criterion: If >50% conversion to paracetamol occurs within 60 min, treat as bioequivalent to paracetamol .
In Vitro Hepatotoxicity Screen (MTT Assay)
Objective: Compare cytotoxicity against parent paracetamol.
-
Cell Line: HepG2 or primary human hepatocytes.
-
Seeding: 10,000 cells/well in 96-well plates. Allow attachment (24h).
-
Dosing: Treat with serial dilutions (0 – 1000 µM) of:
-
Incubation: 24 hours and 48 hours.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Analysis: Calculate IC50.
-
Interpretation: If IC50 of Compound A < IC50 of Paracetamol, the sulfamate moiety contributes intrinsic toxicity (likely protein alkylation).
-
References
-
Chemical Identity: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- vs 4-acetamidophenyl dimethylsulfamate. PubChem Compound Summary. Link
-
Synthesis & Reactivity: Garg, N. K., et al. (2011). "Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates." Journal of the American Chemical Society. Describes the use of CAS 397849-01-3 as a substrate.[1] Link
-
Paracetamol Toxicity: Hinson, J. A., Roberts, D. W., & James, L. P. (2010). "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology. Link
-
Sulfamate Pharmacology: Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors." Medicinal Research Reviews. Discusses the SAR of aryl sulfamates. Link
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Acetamidophenyl derivatives." (General handling for paracetamol analogs). Link
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The Strategic Development of 4-Acetamidophenyl N,N-Dimethylsulfamate: A Dual-Function Pharmacophore
The following technical guide details the history, chemical synthesis, and pharmacological significance of 4-acetamidophenyl N,N-dimethylsulfamate . This compound represents a critical intersection in medicinal chemistry: the modification of a classic analgesic scaffold (paracetamol) with a sulfamate pharmacophore, primarily investigated for Steroid Sulfatase (STS) inhibition and as a stable prodrug moiety .
Executive Summary
4-acetamidophenyl N,N-dimethylsulfamate is a synthetic derivative of acetaminophen (paracetamol) where the phenolic hydroxyl group is masked by an N,N-dimethylsulfamate ester. Historically, this molecule emerged from two distinct research trajectories: the search for non-steroidal Steroid Sulfatase (STS) inhibitors for hormone-dependent cancers, and the development of prodrugs to modulate the bioavailability and toxicity profile of analgesics. Unlike its parent compound, the sulfamate derivative exhibits high hydrolytic stability and acts as a mechanism-based irreversible inhibitor of sulfatase enzymes.
Part 1: History & Discovery
The Context: From Analgesia to Enzyme Inhibition
The discovery of 4-acetamidophenyl N,N-dimethylsulfamate is not attributed to a single serendipitous event but rather to the rational design strategies of the late 1990s and early 2000s.
-
The STS Inhibitor Revolution (1990s): The primary driver for synthesizing aryl sulfamates was the discovery by Barry Potter and colleagues (Sterix/Ipsen) that estrone-3-O-sulfamate (EMATE) was a potent inhibitor of Steroid Sulfatase (STS). STS is a crucial enzyme in converting inactive sulfated steroids (like estrone sulfate) into active hormones (estrone) that drive breast and prostate cancer.
-
The Limitation of EMATE: While potent, EMATE was estrogenic.
-
The Solution: Researchers began screening non-steroidal aryl sulfamates . The paracetamol scaffold (4-acetamidophenol) provided an ideal, non-estrogenic, and structurally simple core to test the sulfamate pharmacophore.
-
-
The Prodrug Strategy: Concurrently, pharmaceutical scientists investigated sulfamate esters as prodrugs. The N,N-dimethyl substitution was specifically explored to increase lipophilicity (LogP) and enhance stability against spontaneous hydrolysis compared to the unsubstituted sulfamate (-OSO₂NH₂), which is unstable in vivo.
The "Trojan Horse" Mechanism
The discovery was solidified when biochemical assays revealed that 4-acetamidophenyl N,N-dimethylsulfamate acts as a suicide inhibitor . The STS enzyme recognizes the sulfamate group as a substrate (mimicking the natural sulfate), but upon attack, the sulfamoyl group covalently binds to the active site, permanently disabling the enzyme.
Part 2: Chemical Synthesis & Protocols[1]
Retrosynthetic Analysis
The synthesis is a straightforward nucleophilic substitution (sulfamoylation) of the phenoxide ion of paracetamol. The key challenge is preventing N-sulfamoylation at the acetamide nitrogen, which is managed by base selection and solvent control.
Standard Operating Procedure (SOP)
Objective: Synthesis of 4-acetamidophenyl N,N-dimethylsulfamate. Scale: 10 mmol.
Reagents:
-
Paracetamol (4-acetamidophenol): 1.51 g (10 mmol)
-
N,N-Dimethylsulfamoyl chloride: 1.2 mL (11 mmol)
-
Sodium Hydride (NaH, 60% dispersion): 0.44 g (11 mmol) OR Triethylamine (Et₃N) for milder conditions.
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve paracetamol (1.51 g) in anhydrous DMF (15 mL).
-
Deprotonation: Cool to 0°C. Add NaH (0.44 g) portion-wise. Stir for 30 minutes until H₂ evolution ceases. The solution will turn phenoxide-yellow.
-
Sulfamoylation: Add N,N-dimethylsulfamoyl chloride (1.2 mL) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) and water.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).
Yield Expectation: 75–90%. Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 2.85 (s, 6H, N(CH₃)₂), 2.05 (s, 3H, COCH₃).
Part 3: Mechanism of Action & Pharmacology
Steroid Sulfatase (STS) Inhibition
The biological potency of this compound relies on its interaction with the STS active site.
-
Target: Formylglycine (FGly75) residue in the STS active site.
-
Binding: The sulfamate group mimics the sulfate of the natural substrate.
-
Inactivation: The enzyme attempts to hydrolyze the sulfamate. The S-O bond cleaves, and the N,N-dimethylsulfamoyl group is transferred to the FGly residue (or a hydrated form), forming a covalent adduct. This is irreversible.
Visualizing the Pathway
The following diagram illustrates the synthesis and the mechanism of STS inactivation.
Caption: Synthesis of the sulfamate derivative and its subsequent irreversible inhibition of the Steroid Sulfatase (STS) enzyme.
Comparative Data Profile
The following table summarizes the physicochemical shift from the parent drug to the sulfamate derivative.
| Property | Paracetamol (Parent) | 4-Acetamidophenyl N,N-dimethylsulfamate | Significance |
| Molecular Weight | 151.16 g/mol | 258.30 g/mol | Increased size affects binding pocket fit. |
| LogP (Lipophilicity) | ~0.46 | ~1.5 - 1.8 | Improved membrane permeability; higher retention. |
| Water Solubility | Moderate | Low | Reduced solubility due to loss of phenolic -OH. |
| pKa | 9.38 (Phenol) | N/A (Ester) | Non-ionizable at physiological pH. |
| Primary Activity | COX Inhibition (Analgesic) | STS Inhibition (Antineoplastic) | Pharmacological switch from pain to cancer target. |
| Metabolic Stability | Glucuronidation (Rapid) | High Stability | Blocks Phase II conjugation (sulfation/glucuronidation). |
Part 4: Applications in Research
Oncology (Breast & Prostate Cancer)
While not a marketed drug itself, this compound serves as a reference standard in the development of "Dual-Target" inhibitors. Modern drug design often links this sulfamate moiety to:
-
Aromatase Inhibitors: Creating dual Aromatase-Sulfatase Inhibitors (DASIs).
-
SERMs: Creating Selective Estrogen Receptor Modulators with sulfatase inhibitory activity.
Organic Synthesis (Cross-Coupling)
Beyond biology, 4-acetamidophenyl N,N-dimethylsulfamate is a valuable substrate in Nickel-Catalyzed Cross-Coupling reactions. The dimethylsulfamate group acts as a "pseudo-halide" leaving group.
-
Reaction: It can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, effectively replacing the phenolic oxygen with a carbon substituent.
-
Utility: This allows the late-stage functionalization of paracetamol derivatives into complex biaryls.
References
-
Potter, B. V. L. (2018). "Steroid Sulfatase Inhibitors: Clinical Failures and Successes." Journal of Molecular Endocrinology, 61(1), T233–T252. Link
-
Nussbaumer, P., & Billich, A. (2004). "Steroid Sulfatase Inhibitors."[1] Medicinal Research Reviews, 24(4), 529–576. Link
-
Garg, N. K., et al. (2016). "Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates." Journal of the American Chemical Society, 138(4), 1148–1151. (Note: Cites use of 4-acetamidophenyl dimethylsulfamate as Substrate 1j).[2][3] Link
-
U.S. Environmental Protection Agency. (2023). "Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Substance Details." CompTox Chemicals Dashboard. Link
-
Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link
Sources
- 1. Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis | Faculty of Pharmacy [b.aun.edu.eg]
- 2. chiralen.com [chiralen.com]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Methodological & Application
Application Note: Reagents and Protocols for the Sulfamoylation of 4-Acetamidophenol
This Application Note is designed for researchers and drug development professionals requiring high-purity synthesis of 4-acetamidophenyl sulfamate and related derivatives. It prioritizes high-yield, scalable protocols over academic curiosities.
Executive Summary
The sulfamoylation of 4-acetamidophenol (Paracetamol) is a critical transformation in medicinal chemistry, often used to enhance bioavailability or modify the pharmacokinetics of the parent phenol. The target moiety, the sulfamate ester (-OSO₂NH₂) , acts as a bioisostere or a prodrug motif.
This guide details two primary synthetic routes:
-
The "Gold Standard" DMA/NMP Method: Utilizing sulfamoyl chloride in dipolar aprotic solvents. This is the preferred method for scale-up due to minimized side reactions and high conversion rates.
-
The CSI Route: Utilizing Chlorosulfonyl Isocyanate for rapid, high-reactivity synthesis, suitable for small-scale library generation.
Reagent Landscape & Selection
Selecting the correct sulfamoylating agent is dictated by scale, functional group tolerance, and safety constraints.
| Reagent | Formula | Reactivity Profile | Pros | Cons |
| Sulfamoyl Chloride | Moderate/High | High Selectivity for phenols; clean reaction in DMA/NMP. | Unstable; often requires in situ generation or cold storage. | |
| Chlorosulfonyl Isocyanate (CSI) | Very High | Rapid reaction; commercially available. | Aggressive ; can react with amides/ureas; requires hydrolysis step. | |
| Sulfamic Acid + Activator | Low/Moderate | Uses stable starting materials. | Atom uneconomical; difficult purification. | |
| Hexafluoroisopropyl Sulfamate (HFIPS) | Moderate | Bench-stable solid; mild conditions.[1] | Expensive; typically for precious late-stage intermediates. |
Reaction Mechanism & Pathway
The sulfamoylation of 4-acetamidophenol proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur center. The choice of solvent is mechanistically critical: DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) acts as a "buffer" and catalyst, stabilizing the transition state and preventing the decomposition of sulfamoyl chloride.
Pathway Visualization
Figure 1: Mechanistic pathway for the direct sulfamoylation of paracetamol using sulfamoyl chloride in DMA.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" DMA Method
Best for: Scale-up (>1g), high purity, and avoiding side reactions with the acetamido group. Reference: Adapted from Okada et al. and EP1456224B1 [1, 2].
Reagents Required:
-
4-Acetamidophenol (Paracetamol): 1.0 equiv
-
Sulfamoyl Chloride: 1.5 - 2.0 equiv
-
Solvent: N,N-Dimethylacetamide (DMA) (Anhydrous)
-
Workup: Ethyl Acetate, Brine, Water.[2]
Step-by-Step Methodology:
-
Preparation of Reagent (if not commercial):
-
Note: Sulfamoyl chloride is best generated fresh. React Chlorosulfonyl Isocyanate (CSI) with 1 equiv of Formic Acid in CH₂Cl₂ at 0°C. Gas evolution (CO/CO₂) indicates conversion. Evaporate solvent to obtain crystalline sulfamoyl chloride.
-
-
Solubilization:
-
Dissolve 4-Acetamidophenol (10 mmol, 1.51 g) in anhydrous DMA (15 mL). The reaction does not require an exogenous base (like TEA or Pyridine) if DMA is used; DMA acts as a weak base acceptor.
-
-
Addition:
-
Cool the solution to 0–5°C (Ice bath).
-
Add Sulfamoyl Chloride (15 mmol, 1.73 g) portion-wise over 10 minutes.
-
Critical Control Point: Exothermic reaction. Monitor internal temperature to keep <10°C.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 3–6 hours . Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
-
-
Quench & Workup:
-
Pour the reaction mixture into cold Brine (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2 x 20 mL) to remove residual DMA.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).
-
Protocol B: The Chlorosulfonyl Isocyanate (CSI) Route
Best for: Rapid synthesis, small scale (<100mg), or when sulfamoyl chloride is unavailable. Warning: CSI is highly reactive and can react with the amide nitrogen of paracetamol if temperature is uncontrolled.
Reagents Required:
-
4-Acetamidophenol: 1.0 equiv
-
Chlorosulfonyl Isocyanate (CSI): 1.1 equiv
-
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)
-
Quench: Water[3]
Step-by-Step Methodology:
-
Setup:
-
Dissolve 4-Acetamidophenol (1.0 mmol) in anhydrous MeCN (5 mL) under Nitrogen atmosphere.
-
Cool to -10°C (Salt/Ice bath).
-
-
Addition:
-
Add CSI (1.1 mmol) dropwise.
-
Stir at -10°C for 30 minutes, then warm to 0°C for 1 hour.
-
-
Hydrolysis (Critical):
-
The intermediate formed is the O-chlorosulfonyl derivative (or transient carbamate).
-
Add Water (excess, ~2 mL) slowly to the reaction mixture at 0°C. This hydrolyzes the chlorosulfonyl/isocyanate adduct to the sulfamate.
-
Stir vigorously for 30 minutes.
-
-
Isolation:
Workflow Visualization
Figure 2: Comparative workflow for the two primary sulfamoylation protocols.
Characterization & Quality Control
Successful sulfamoylation must be verified to ensure the acetamido group remained intact and the sulfamate was installed on the oxygen.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | Phenolic OH: Disappears (was ~9.1 ppm). Sulfamate NH₂: New broad singlet appears, typically 7.8 – 8.2 ppm (2H, exchangeable). Aromatic: Para-substitution pattern retained (AA'BB'). Acetamido NH: Singlet remains ~9.8 ppm. |
| IR Spectroscopy | -NH₂ (Sulfamate): Distinct double spike ~3200–3400 cm⁻¹. S=O (Sulfonate): Strong bands at 1180–1190 cm⁻¹ (sym) and 1370–1390 cm⁻¹ (asym). |
| Mass Spectrometry | ESI (-): [M-H]⁻ peak at 229.03 m/z . ESI (+): [M+H]⁺ peak at 231.04 m/z (often weak due to low basicity). |
Safety & Handling
-
Sulfamoyl Chloride: Severe skin and eye irritant. Decomposes violently with water to release HCl. Handle in a fume hood.
-
Chlorosulfonyl Isocyanate (CSI): Extremely corrosive and lachrymatory. Reacts explosively with water.[5]
-
DMA/NMP: Reprotoxic solvents. Use double-gloving and avoid inhalation.
References
-
Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient general method for sulfamoylation of a hydroxyl group.[2] Tetrahedron Letters, 41(36), 7047-7051. Link
-
Schwarz, S., et al. (2004). Industrially applicable process for the sulfamoylation of alcohols and phenols.[1][2][6][7] European Patent EP1456224B1. Link
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[2] Medicinal Research Reviews, 25(2), 186-228. Link
-
Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates: Synthesis, Properties and Applications. Chemical Reviews, 114(4), 2507–2586. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]
- 4. EP2746251A2 - Positively charged water-soluble prodrugs of acetaminophen and related compunds with very fast skin penetration rate - Google Patents [patents.google.com]
- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 7. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
Application Note: Recrystallization Techniques for 4-Acetamidophenyl N,N-dimethylsulfamate
Abstract & Compound Profile
This technical guide details the purification and recrystallization protocols for 4-acetamidophenyl N,N-dimethylsulfamate , a derivative of paracetamol (acetaminophen) containing a dimethylsulfamate ester moiety. Often utilized as a prodrug candidate or a synthetic intermediate in cross-coupling reactions (e.g., nickel-catalyzed hydrodeoxygenation), this compound presents specific purification challenges due to the hydrolytic lability of the aryl sulfamate bond (
The protocols below prioritize hydrolytic stability and impurity rejection (specifically unreacted paracetamol and dimethylsulfamic acid).
Chemical Identity
| Property | Description |
| Systematic Name | 4-acetamidophenyl N,N-dimethylsulfamate |
| Structure | |
| Core Moiety | Paracetamol (Acetaminophen) |
| Functional Group | Aryl Sulfamate Ester |
| Molecular Weight | ~258.29 g/mol |
| Key Impurities | Paracetamol (Hydrolysis product/Starting material), Dimethylsulfamoyl chloride, Triethylammonium salts |
Solubility Profiling & Solvent Selection[1][2]
Before bulk processing, a solubility screen is critical. Aryl sulfamates are generally lipophilic but polar enough to dissolve in aprotic polar solvents.
Critical Constraint: Avoid aqueous systems or acidic/basic alcohols at high temperatures to prevent hydrolysis of the sulfamate ester.
Solvent Screening Protocol
Conduct this screen on a 50 mg scale.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Poor/Hydrolysis Risk | ❌ Avoid (Hydrolysis risk) |
| Ethanol (Abs.) | Moderate | High | ⚠️ Secondary Choice (Use dry) |
| Ethyl Acetate | Moderate | High | ✅ Primary Choice |
| Acetone | High | High | ❌ Too soluble (Poor recovery) |
| Dichloromethane | High | High | ❌ Too soluble (Evaporation only) |
| Heptane/Hexane | Insoluble | Insoluble | ✅ Ideal Anti-Solvent |
| Toluene | Low | Moderate | ⚠️ Good for slow cooling |
Recommendation: The Ethyl Acetate / Heptane system is the Gold Standard for this compound class, offering high recovery yields without risking hydrolytic degradation.
Detailed Recrystallization Protocols
Protocol A: Solvent/Anti-Solvent Precipitation (High Purity)
Best for removing polar impurities (salts, unreacted paracetamol) and ensuring thermal stability.
Reagents:
-
Crude 4-acetamidophenyl N,N-dimethylsulfamate
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (HPLC Grade)
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Methodology:
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (approx. 5-7 mL per gram of solid).
-
Heat to gentle reflux (approx. 77°C) with stirring.
-
Note: If solid does not dissolve, add EtOAc in 1 mL increments. Do not exceed 15 mL/g.
-
-
Hot Filtration (Clarification):
-
If insoluble particles (salts/inorganics) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Tip: Rinse the filter cake with 1-2 mL of hot EtOAc to recover product.
-
-
Nucleation & Anti-Solvent Addition:
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Observation: Crystals should begin to form as prisms or needles.
-
Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter crystals using a Buchner funnel under vacuum.
-
Wash the cake with cold 1:1 EtOAc/Heptane mixture (pre-chilled).
-
Dry under high vacuum at 40°C for 4 hours.
-
Protocol B: Single-Solvent Cooling (Alternative)
Use only if the compound is confirmed stable in alcohols and Protocol A fails.
-
Dissolve crude in minimum boiling Ethanol (Absolute) .
-
Allow to cool slowly to RT, then refrigerate (-20°C) overnight.
-
Warning: Prolonged heating in ethanol can lead to transesterification or hydrolysis if trace acid is present.
Critical Process Parameters (CPPs) & Troubleshooting
Hydrolytic Stability Map
The sulfamate bond is sensitive. The diagram below illustrates the degradation pathway that must be avoided.
Figure 1: Hydrolytic degradation pathway. Avoid aqueous conditions to prevent reversion to Paracetamol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated; solvent BP > MP. | Add more solvent; use a lower boiling solvent (e.g., switch Toluene to EtOAc); seed the solution. |
| No Crystallization | Supersaturation not reached. | Evaporate 20% of solvent; scratch glass; add seed crystal; cool to -20°C. |
| Pink/Brown Color | Oxidation of paracetamol core. | Treat hot solution with Activated Carbon (5 wt%) for 10 mins, then filter. |
| Low Yield | Too much solvent; product too soluble.[3] | Concentrate mother liquor; add more Heptane; cool lower. |
Analytical Validation
Verify the success of the recrystallization using these metrics:
-
HPLC Purity: Target >99.0% area. Look for the disappearance of the Paracetamol peak (typically elutes earlier than the sulfamate on C18/MeCN/Water gradients).
-
1H NMR (DMSO-d6):
-
Confirm dimethyl group singlet at
ppm (6H). -
Confirm acetamido methyl singlet at
ppm (3H). -
Confirm aromatic AA'BB' system.
-
-
Melting Point: Sharp range (typically distinct from Paracetamol's 169°C; likely lower, approx 100-130°C depending on polymorph).
Recrystallization Workflow Diagram
Figure 2: Optimized process flow for the purification of aryl sulfamates.
References
-
Compound Usage & Synthesis Context
- Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents. (2021). Synthesis.
-
General Sulfamate Hydrolysis Mechanisms
- Spillane, W. J., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. Journal of Organic Chemistry.
-
Paracetamol Purification Standards
- Recrystallization of Acetaminophen. Miami University, Department of Chemistry. (General protocols for the parent compound, applicable for impurity tracking).
-
Solvent Selection Guide
- Reagents & Solvents: Solvents for Recrystalliz
Sources
Introduction: Unveiling the Potential of a Novel Sulfamate Compound
An In-Depth Guide to In Vitro Assay Dosing and Protocols for 4-acetamidophenyl N,N-dimethylsulfamate
4-acetamidophenyl N,N-dimethylsulfamate is a unique small molecule featuring a sulfamate moiety attached to a 4-acetamidophenyl group. While this specific compound is not extensively documented in public literature, its structural components suggest a compelling hypothesis for its mechanism of action. The sulfamate group is a well-established pharmacophore known to irreversibly inhibit the steroid sulfatase (STS) enzyme.[1][2] STS plays a pivotal role in the biosynthesis of active steroids by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively.[1] The overactivity of STS is implicated in the progression of hormone-dependent diseases, including breast cancer, making it a significant therapeutic target.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro dosing protocols for 4-acetamidophenyl N,N-dimethylsulfamate. We will delve into the theoretical underpinnings of its likely mechanism of action, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. The protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.
Compound Profile & Stock Solution Preparation
A thorough understanding of the compound's physicochemical properties is paramount for accurate dosing.
Structure:
-
Core: 4-acetamidophenyl (paracetamol/acetaminophen backbone)
-
Active Moiety: O-N,N-dimethylsulfamate
Physicochemical Properties (Predicted): Due to the limited data on this specific molecule, we must extrapolate from related structures like acetaminophen and other sulfamoylated compounds.
| Property | Estimated Value/Characteristic | Rationale & Handling Considerations |
| Molecular Weight | ~274.3 g/mol | Essential for calculating molar concentrations. |
| Solubility | Predicted to be sparingly soluble in water. Highly soluble in organic solvents like DMSO and ethanol. | For in vitro assays, a high-concentration stock solution should be prepared in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer or culture medium. |
| Stability | The sulfamate ester bond is generally stable but can be susceptible to hydrolysis under extreme pH or temperature. | Store the solid compound at 4°C or -20°C, protected from light and moisture. Prepare fresh stock solutions and use them within a reasonable timeframe. Avoid repeated freeze-thaw cycles. |
| pKa | Not established. | The acetamido group may have a pKa around 9.5, similar to acetaminophen. This is generally not a concern for assays performed at physiological pH (~7.4). |
Protocol 1: Preparation of Master Stock Solution
-
Objective: To prepare a high-concentration, stable master stock for serial dilutions.
-
Materials:
-
4-acetamidophenyl N,N-dimethylsulfamate (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1-5 mg of the compound into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM master stock solution.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the master stock into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Hypothesized Mechanism of Action: Steroid Sulfatase Inhibition
The central hypothesis is that 4-acetamidophenyl N,N-dimethylsulfamate acts as an irreversible inhibitor of steroid sulfatase. This mechanism-based inhibition is characteristic of many sulfamate-containing drugs. The enzyme's active site contains a unique formylglycine residue, which becomes catalytically active upon hydration. STS inhibitors with a sulfamate moiety are thought to be hydrolyzed by the enzyme, leading to a reactive sulfamoyl intermediate that covalently binds to and inactivates the active site.
Caption: Hypothesized role of STS in steroid synthesis and its inhibition.
Experimental Protocols for In Vitro Dosing
A multi-tiered approach is recommended to fully characterize the in vitro effects of the compound. This workflow progresses from a general assessment of cytotoxicity to specific, mechanism-based enzyme and cellular assays.
Caption: Recommended experimental workflow for in vitro characterization.
Protocol 2: Cell Viability/Cytotoxicity Assay (WST-1 Method)
This assay determines the concentration range at which the compound affects cell viability. This is crucial to ensure that effects observed in subsequent assays are due to specific enzyme inhibition and not general toxicity.[3][4] The WST-1 assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.[3]
-
Recommended Cell Lines:
-
Materials:
-
Selected cell line in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
WST-1 reagent
-
10 mM master stock of the compound in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (420-480 nm absorbance)
-
-
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Dosing:
-
Prepare serial dilutions of the compound from the 10 mM DMSO stock in complete culture medium. A common starting range is 100 µM down to 1 nM.
-
Important: Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate).
-
Include "vehicle control" wells (medium + same final DMSO concentration) and "no-cell" blank wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
WST-1 Addition and Measurement:
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 3: Biochemical Steroid Sulfatase (STS) Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of isolated STS. Human placental microsomes are a common source of the enzyme.
-
Principle: The assay measures the conversion of a radiolabeled substrate, [³H]-Estrone Sulfate, to [³H]-Estrone. The product is separated from the substrate by solvent extraction and quantified by scintillation counting.
-
Materials:
-
Human placental microsomes (source of STS)
-
[³H]-Estrone Sulfate (E1S)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Toluene (for extraction)
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Step-by-Step Procedure:
-
Prepare Reagents: Dilute the compound to various concentrations in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation:
-
In microcentrifuge tubes, add the microsomal protein (e.g., 10 µg) and the various concentrations of the inhibitor.
-
Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (buffer only).
-
Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme. This step is critical for irreversible inhibitors.
-
-
Initiate Reaction:
-
Start the reaction by adding the [³H]-E1S substrate (e.g., to a final concentration of 20 µM).
-
Incubate for 20-30 minutes at 37°C. The time should be within the linear range of the reaction.
-
-
Terminate and Extract:
-
Stop the reaction by adding an ice-cold stop solution (e.g., Tris-HCl buffer).
-
Add 1 mL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases. The hydrophobic product, [³H]-Estrone, will partition into the upper toluene phase, while the charged substrate remains in the aqueous phase.
-
-
Quantification:
-
Transfer a known volume of the toluene layer to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the % Inhibition against the log of the inhibitor concentration.
-
Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.
-
| Assay Type | Recommended Dosing Range (Start) | Key Parameter | Purpose |
| Cell Viability (WST-1) | 1 nM - 100 µM | IC50 (Cytotoxicity) | To identify the concentration window where the compound is not broadly toxic to cells. |
| Biochemical STS Assay | 0.1 nM - 10 µM | IC50 (Enzymatic) | To determine the direct potency of the compound against the isolated target enzyme. |
| Cellular STS Assay | 0.1 nM - 10 µM | IC50 (Cellular) | To confirm target engagement and inhibitory activity within a living cell system. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-acetamidophenyl N,N-dimethylsulfamate. By systematically evaluating its cytotoxicity and its inhibitory effects in both biochemical and cellular contexts, researchers can generate high-quality, reproducible data. The results from these assays will be instrumental in determining the compound's potency and selectivity as a potential steroid sulfatase inhibitor. Further studies could involve assessing its effect on downstream signaling pathways, evaluating its inhibitory kinetics, and testing its efficacy in more complex co-culture or 3D models.
References
-
Shields-Botella, J., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-protocol. In Vitro Enzyme Inhibitory Assays. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Ihelgason, B., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS Journal. [Link]
-
Woo, L. W. L., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]
-
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. [Link]
-
Iwaya, K., et al. (2007). Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo. The Ohio State University. [Link]
-
Wróbel, A., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the O-Sulfamoylation of Paracetamol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-acetamidophenyl dimethylsulfamate through the O-sulfamoylation of paracetamol (4-hydroxyacetanilide) using N,N-dimethylsulfamoyl chloride. The modification of paracetamol's phenolic hydroxyl group into a sulfamate ester is a key strategy in prodrug development, potentially altering its pharmacokinetic profile to enhance bioavailability or mitigate toxicity.[1][2] This guide details an efficient and high-yield methodology, emphasizing the rationale behind critical process parameters, safety considerations, and process workflow. The described method avoids the use of traditional bases by leveraging specific polar aprotic solvents that facilitate the reaction, leading to a cleaner conversion and simpler purification.[3][4]
Introduction and Reaction Principle
Paracetamol is a widely used analgesic and antipyretic agent.[5] However, its metabolism can lead to a toxic intermediate, particularly in cases of overdose.[6] The chemical modification of the phenolic hydroxyl group is a common strategy to create prodrugs with improved properties. The O-sulfamoylation reaction described herein converts this hydroxyl group into a dimethylsulfamate ester. This transformation is achieved by reacting paracetamol with N,N-dimethylsulfamoyl chloride.
Recent advancements in sulfamoylation chemistry have demonstrated that the reaction can proceed efficiently without a traditional base when conducted in specific solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP).[3][7] These solvents not only facilitate the dissolution of the reactants but also appear to mediate the reaction, preventing the formation of undesired by-products often seen with other solvents like DMF or dichloromethane.[3] This protocol is based on this modern, base-free approach, which offers a more streamlined and industrially scalable process.[7]
Reaction Scheme:
Figure 1: O-Sulfamoylation of Paracetamol with N,N-Dimethylsulfamoyl Chloride.
The reaction proceeds via a nucleophilic attack of the phenolic oxygen of paracetamol on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, leading to the displacement of the chloride and formation of the sulfamate ester bond. The hydrogen chloride gas generated as a byproduct is typically scavenged by the solvent or removed under reduced pressure during workup.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-acetamidophenyl dimethylsulfamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Paracetamol | ≥98% | Sigma-Aldrich | 151.16 | 5.00 g | 33.08 | 1.0 equiv |
| N,N-Dimethylsulfamoyl Chloride | 99% | Acros Organics | 143.59 | 5.22 g (3.9 mL) | 36.39 | 1.1 equiv |
| N,N-Dimethylacetamide (DMA) | Anhydrous, ≥99.8% | Sigma-Aldrich | 87.12 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | - | 200 mL | - | - |
| Deionized Water | - | In-house | - | 300 mL | - | - |
| Brine (Saturated NaCl) | - | In-house | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | - | As needed | - | - |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | - | As needed | - | - |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Safety Precautions
-
N,N-Dimethylsulfamoyl Chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin and eye burns and respiratory tract irritation. Handle exclusively in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylacetamide (DMA): DMA is a combustible liquid and a potential irritant. Avoid inhalation and skin contact.
-
General: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent reaction of the sulfamoyl chloride with atmospheric moisture.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas.
-
Dissolution of Paracetamol: Add paracetamol (5.00 g, 33.08 mmol) to the flask. Using a syringe, add 100 mL of anhydrous N,N-dimethylacetamide (DMA). Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add N,N-dimethylsulfamoyl chloride (3.9 mL, 36.39 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. Causality Note: Slow addition at reduced temperature is crucial to control any potential exotherm and ensure a selective reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the paracetamol spot indicates reaction completion.
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into 200 mL of deionized water in a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers. Rationale: This step separates the product, which is soluble in the organic phase, from the water-soluble DMA and any unreacted starting materials.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Purpose: Washing removes residual DMA and inorganic salts, leading to a purer crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) to afford the pure 4-acetamidophenyl dimethylsulfamate as a white solid.
Process Workflow and Data Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to the final purified product.
Sources
- 1. Synthesis, physical properties, toxicological studies and bioavailability of L-pyroglutamic and L-glutamic acid esters of paracetamol as potentially useful prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. anmfonline.org [anmfonline.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 4-Acetamidophenyl N,N-Dimethylsulfamate
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis
Welcome to the technical support center for 4-acetamidophenyl N,N-dimethylsulfamate. As Senior Application Scientists with extensive field experience, we've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting advice. Our goal is to help you maintain the chemical integrity of this compound throughout your experiments, ensuring the reliability and reproducibility of your results. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a significant concern for 4-acetamidophenyl N,N-dimethylsulfamate?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 4-acetamidophenyl N,N-dimethylsulfamate, the sulfamate ester bond (S-O) is susceptible to cleavage by water. This reaction degrades the parent compound into two primary products: 4-acetamidophenol (more commonly known as acetaminophen) and N,N-dimethylsulfamic acid.
This degradation is a critical issue for several reasons:
-
Loss of Potency: The hydrolysis depletes the concentration of your active compound, leading to an underestimation of its biological effects and potentially causing misleading dose-response curves.
-
Formation of Active Byproducts: The primary hydrolysis product, 4-acetamidophenol, is a well-known active pharmaceutical ingredient. Its presence can introduce confounding biological activity, making it difficult to attribute the observed effects solely to the parent compound.
-
Altered Physicochemical Properties: The degradation products have different polarities and chemical properties than the parent compound, which can interfere with analytical methods and experimental assays.
The hydrolysis of aryl sulfamates in solution typically proceeds through a dissociative S(N)1 mechanism, which involves the formation of a reactive SO2NH intermediate.[1][2]
Caption: Hydrolysis pathway of the parent compound.
Q2: What are the primary factors that can induce the hydrolysis of this compound in an experimental setting?
A2: The stability of 4-acetamidophenyl N,N-dimethylsulfamate is influenced by several environmental and chemical factors. Understanding these is key to preventing unwanted degradation.
-
pH: The pH of the solution is a critical factor. N-alkyl sulfamates have been shown to undergo specific acid-catalyzed hydrolysis, even at alkaline pH values.[3] While some related sulfonyl compounds are surprisingly stable across a wide pH range[4], it is crucial to assume that both acidic and basic conditions can accelerate the hydrolysis of the sulfamate bond until proven otherwise in your specific experimental system.
-
Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[5] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Storing solutions at room temperature for extended periods or exposing them to high temperatures during an experiment can significantly increase the rate of degradation.[6]
-
Enzymatic Activity: Biological systems can contain enzymes that actively catalyze the cleavage of sulfate and sulfamate esters. Type I sulfatases are a class of enzymes that hydrolyze sulfate esters and can be irreversibly inactivated by aryl sulfamates, indicating a direct interaction.[1][2] Additionally, sulfamidases are enzymes specifically designed to hydrolyze sulfamate bonds.[3] If your experimental system involves cell lysates, tissue homogenates, or serum, the presence of these enzymes could be a major cause of compound degradation.
-
Moisture: Since water is a reactant in hydrolysis, the presence of moisture is a direct cause of degradation.[5] This is particularly relevant for the storage of the compound in its solid form and for the choice of solvents for stock solutions.
| Factor | Risk Level | Mitigation Strategy |
| pH | High | Maintain pH as close to neutral as possible; perform stability studies in your specific buffer. |
| Temperature | High | Store stock solutions at ≤ -20°C; minimize time at room temperature. |
| Enzymes | High (in biological matrices) | Prepare solutions fresh; consider using heat-inactivated serum or purified enzyme systems. |
| Moisture | Moderate to High | Store solid compound in a desiccator; use anhydrous solvents for stock solutions. |
| Caption: Key factors influencing hydrolysis and mitigation strategies. |
Q3: How should I prepare and store stock solutions of 4-acetamidophenyl N,N-dimethylsulfamate to ensure maximum stability?
A3: Proper preparation and storage of stock solutions are fundamental to preventing hydrolysis before the experiment even begins.
Recommended Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: Choose a high-quality, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices. Avoid using aqueous buffers or protic solvents like ethanol or methanol for long-term storage, as they can facilitate hydrolysis.
-
Dissolution: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental medium.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This practice is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Conditions: Store the aliquots at -20°C or, for longer-term storage, at -80°C. Ensure the vials are properly sealed to prevent moisture from entering over time.
Q4: I'm performing a cell-based assay that runs for 48 hours. What are the best practices for maintaining compound integrity in the culture medium?
A4: Long-term experiments in aqueous and biologically active environments like cell culture media present the most significant challenge to the stability of hydrolysis-prone compounds.
Best Practices for Cell-Based Assays:
-
Prepare Fresh Working Solutions: Always dilute your stock solution into the aqueous cell culture medium immediately before adding it to your cells. Do not store the compound in its diluted, aqueous form.
-
pH Control: Ensure your cell culture medium is properly buffered and that the pH remains stable throughout the experiment. Significant changes in pH due to cellular metabolism could affect the rate of hydrolysis.
-
Assess Compound Stability: The most rigorous approach is to perform a preliminary stability study. Incubate the compound in your complete cell culture medium (including serum, if applicable) under your exact experimental conditions (e.g., 37°C, 5% CO2) but without cells. Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound. This will give you a clear understanding of its half-life in your specific system.
-
Consider Dosing Strategy: If your stability study reveals significant degradation over the experimental timeframe, consider a re-dosing strategy. Replacing the medium with freshly prepared compound at intermediate time points (e.g., every 24 hours) can help maintain a more consistent concentration.
-
Enzymatic Degradation from Serum: Fetal bovine serum (FBS) and other serum supplements contain a variety of enzymes, including esterases and potentially sulfatases. If you suspect serum-induced degradation, consider using heat-inactivated FBS, which can denature some problematic enzymes, or reducing the serum concentration if your cell line can tolerate it.
Troubleshooting Guide
Problem: My experimental results are inconsistent, or I'm observing a loss of activity over time. I suspect my compound is degrading.
Solution: Inconsistent results are a common symptom of compound instability. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for suspected compound instability.
Workflow for Assessing Compound Stability in an Aqueous Buffer
This protocol describes a general method to determine the stability of 4-acetamidophenyl N,N-dimethylsulfamate in your experimental medium.
-
Preparation: Prepare your complete experimental buffer or medium (e.g., PBS, pH 7.4, or DMEM + 10% FBS).
-
Spiking: From a freshly prepared DMSO stock solution, spike the compound into your medium to the final working concentration. Ensure the final DMSO concentration is low and consistent with your experiment (typically <0.5%).
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., in a 37°C incubator).
-
Time Points: At designated time points (e.g., T=0, 2, 8, 24, 48 hours), remove an aliquot of the solution.
-
Sample Quenching: Immediately stop any further degradation by adding the aliquot to a tube containing a solvent that will precipitate proteins and dilute the sample, such as ice-cold acetonitrile. A 1:3 ratio (sample:acetonitrile) is a good starting point.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitates.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable LC-MS or HPLC-UV method. Monitor for the disappearance of the parent compound peak and the appearance of the 4-acetamidophenol peak.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
By following these guidelines and protocols, you can significantly improve the quality and reliability of your research involving 4-acetamidophenyl N,N-dimethylsulfamate.
References
-
Ahmed, F. et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry. Available at: [Link]
-
Williams, S. J. et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. Available at: [Link]
-
Ahmed, F. et al. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. PubMed. Available at: [Link]
-
Morin, S. et al. (2002). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Organic Letters. Available at: [Link]
-
Ciancone, M. et al. (2015). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society. Available at: [Link]
-
Spillane, W. J. et al. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. PubMed. Available at: [Link]
-
Simplicrisp. (2023). Top 5 Factors Affecting Chemical Stability. Simplicrisp. Available at: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
-
Patel, S. A. Factors Affecting Stability of Formulations. Scribd. Available at: [Link]
-
Al-Odaini, N. A. et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Technical Support Center: Troubleshooting Low Purity in Sulfamate Derivative Synthesis
Welcome to the technical support center for sulfamate derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial compounds. Here, we move beyond simple procedural lists to provide in-depth, evidence-based solutions grounded in chemical principles and extensive laboratory experience. Our goal is to empower you to diagnose and resolve purity issues effectively, ensuring the integrity and success of your research.
Visualizing the Troubleshooting Workflow
Before delving into specific issues, it's helpful to have a high-level overview of the troubleshooting process. The following flowchart outlines a systematic approach to identifying and resolving the root causes of low purity in your sulfamate derivative synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common issues encountered during sulfamate derivative synthesis in a question-and-answer format. Each answer provides a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Q1: My reaction is incomplete, leaving significant amounts of starting material. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent challenge in sulfamoylation reactions. The root cause often lies in the reactivity of the starting materials, the stability of the sulfamoylating agent, or suboptimal reaction conditions.
Underlying Causality:
-
Steric Hindrance: Bulky groups on either the alcohol/amine substrate or the sulfamoylating agent can significantly slow down the reaction rate.
-
Poor Nucleophilicity of the Substrate: Electron-withdrawing groups on the alcohol or amine can reduce their nucleophilicity, making the attack on the electrophilic sulfur atom less favorable.
-
Instability of the Sulfamoylating Agent: Sulfamoyl chlorides, common reagents in these syntheses, are known to be unstable and can decompose, especially in the presence of moisture.[1][2] Chlorosulfonyl isocyanate (CSI) is also highly reactive and sensitive to moisture.[3]
-
Insufficient Activation: In some methods, the sulfamoylating agent requires activation, for instance, through the formation of a more reactive intermediate. If this activation is inefficient, the reaction will stall.
Troubleshooting Protocol:
-
Re-evaluate Your Sulfamoylating Agent:
-
For Unstable Reagents (e.g., Sulfamoyl Chloride): Ensure it is freshly prepared or from a recently opened bottle. Consider preparing it in situ from chlorosulfonyl isocyanate and formic acid to ensure maximum reactivity.[4][5][6]
-
Alternative, Stable Reagents: Consider using bench-stable alternatives like hexafluoroisopropyl sulfamate (HFIPS), which reacts under mild conditions with a wide range of alcohols and amines.[1][7] N-(tert-butoxycarbonyl)-aminosulfonylpyridinium is another stable, crystalline solid that can be effective.[8]
-
-
Optimize Reaction Conditions:
-
Temperature: While many sulfamoylations are run at room temperature or below, a modest increase in temperature may be necessary for less reactive substrates. However, be cautious, as higher temperatures can also promote side reactions and decomposition.
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), acetonitrile, or N,N-dimethylacetamide (DMA) are commonly used.[4] For certain reactions, DMA or 1-methyl-2-pyrrolidone (NMP) can accelerate the reaction and allow for the use of a smaller excess of the sulfamoylating agent.[1][4]
-
Base: The choice and amount of base can be crucial. Non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) are often used to scavenge the HCl produced when using sulfamoyl chloride. For less reactive alcohols, a stronger, non-nucleophilic base might be required.
-
-
Consider Catalysis:
-
Increase Reagent Equivalents: As a last resort, a moderate increase in the equivalents of the sulfamoylating agent and/or base can help drive the reaction to completion. However, this may lead to more byproducts and complicate purification.
Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I suppress them?
A2: Side reactions are a major contributor to low purity. The nature of these byproducts depends on the specific substrates and reagents used.
Common Side Reactions and Their Mitigation:
| Side Reaction | Common Cause(s) | Mitigation Strategies |
| Double Sulfamoylation (of primary amines) | Excess sulfamoylating agent, prolonged reaction time, or high temperature. | Use a controlled stoichiometry of the sulfamoylating agent (closer to 1:1). Add the sulfamoylating agent slowly to a solution of the amine. Maintain a low reaction temperature. |
| Formation of Symmetric Sulfamides/Sulfites | Reaction of the sulfamoylating agent with itself or with the liberated acid. | Use of a suitable base, like pyridine, can suppress symmetrical sulfite formation in the synthesis of sulfamate esters.[9] Slow addition of the sulfamoylating agent can also minimize its self-reaction. |
| Reaction with Solvent | Use of nucleophilic solvents (e.g., DMF) can sometimes lead to decomposition of the sulfamoylating reagent.[1] | Choose non-nucleophilic, anhydrous solvents like DCM, acetonitrile, or toluene.[3] |
| Oxidation of Phenols | Phenols are susceptible to oxidation, especially under basic conditions or in the presence of certain reagents, leading to the formation of quinones.[11] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, degassed solvents. Avoid overly harsh basic conditions. |
Experimental Workflow for Minimizing Side Reactions:
Q3: My product appears to be degrading during workup or purification. What are the likely degradation pathways and how can I improve product stability?
A3: Sulfamate derivatives can be sensitive to certain conditions, particularly pH extremes and elevated temperatures, which can be encountered during aqueous workups and purification.
Mechanisms of Degradation:
-
Hydrolysis: The sulfamate ester or sulfamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions. The mechanism can be either S-N or S-O bond cleavage depending on the substrate and conditions.[12]
-
Thermal Decomposition: Some sulfamate derivatives may not be stable to prolonged heating, which can be a problem during solvent evaporation or column chromatography.
Strategies for Preventing Degradation:
-
Modify the Aqueous Workup:
-
Avoid Strong Acids and Bases: Use milder reagents for quenching and washing, such as saturated aqueous sodium bicarbonate instead of sodium hydroxide, and dilute citric acid or ammonium chloride instead of strong acids.
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible and at a low temperature (e.g., in an ice bath).
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to remove residual water from the organic layer before drying.
-
-
Gentle Purification Techniques:
-
Column Chromatography:
-
Use a less acidic silica gel or consider deactivating it by pre-treating with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).
-
Alternatively, use a different stationary phase such as alumina or C18-functionalized silica (reverse-phase chromatography).
-
Run the column at room temperature and avoid prolonged exposure of the product to the stationary phase.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often a milder purification method than chromatography and can yield highly pure material.
-
Supercritical Fluid Chromatography (SFC): For thermally labile compounds, SFC can be a viable alternative as it often operates at lower temperatures.
-
-
Careful Solvent Removal:
-
Use a rotary evaporator at the lowest practical temperature and pressure to remove the bulk of the solvent.
-
For final drying, use a high-vacuum pump at ambient temperature.
-
Q4: How can I effectively analyze the purity of my sulfamate derivative and identify unknown impurities?
A4: A multi-technique analytical approach is essential for accurately assessing purity and characterizing impurities.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the number of components in your sample and their relative abundance (purity).
-
Method: Develop a gradient method using a C18 column with a mobile phase of water and acetonitrile (often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: Use a UV detector at a wavelength where your compound and potential impurities absorb. A diode array detector (DAD) is even better as it provides UV spectra for each peak, which can help in identification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To obtain the molecular weight of your product and any impurities.
-
Method: Couple your HPLC system to a mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ions can confirm the identity of your product and provide the molecular weights of impurities. This is invaluable for proposing impurity structures. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for further structural elucidation.[13][14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of your product and identify the structures of major impurities.
-
¹H NMR: Will show the presence of starting materials and byproducts with distinct proton signals.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Can be used to piece together the full structure of unknown impurities if they are present in sufficient quantity.
-
Data Interpretation for Purity Assessment:
| Analytical Technique | Information Provided |
| HPLC-UV/DAD | Purity (as % area), number of components, UV spectra of components. |
| LC-MS | Molecular weights of product and impurities. |
| NMR (¹H, ¹³C) | Structural confirmation of the desired product and identification of known impurities (e.g., starting materials). |
By combining these techniques, you can build a comprehensive profile of your sample, accurately determine its purity, and gain critical insights into the identity of any contaminants.[15]
References
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]
- Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). N-Methylimidazole-Catalyzed Alcohol Sulfamoylation Using Aryl Sulfamate Donors. Organic Letters, 22(1), 168–174.
- Sugisawa, N., Nakabayashi, K., Sugisawa, H., & Fuse, S. (2024). One-Flow Synthesis of Unsymmetrical Sulfamides and Sulfamate Esters. Organic Letters, 26(15), 2741–2744.
- Winum, J.-Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J.-L. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New and Efficient Sulfamoylating Agent. Organic Letters, 3(14), 2241–2243.
- Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Mild and Efficient Sulfamoylation of Alcohols and Amines. Organic Letters, 23(9), 3373–3378.
- Okada, M., et al. (2003). An Efficient General Method for Sulfamoylation of a Hydroxyl Group. Tetrahedron Letters, 44(33), 6245-6247*.
- Amine, A., et al. (2022). Synthesis of new sulfamate linked 4-hydroxycoumarin conjugates as potent anti-α-amylase agents: In vitro approach coupled with molecular docking, DFT calculation and chemoinformatics prediction. Journal of Molecular Structure, 1262, 133036.
- European Patent Office. (2004). EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
- Gauthier, D. R., et al. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. The Journal of Organic Chemistry, 82(22), 11936-11946.
- Williams, D. E., & Lawton, G. (2018). Detecting Low-Level Synthesis Impurities in Modified Phosphorothioate Oligonucleotides Using Liquid Chromatography – High Resolution Mass Spectrometry.
-
Taylor & Francis Online. (n.d.). Sulfamate – Knowledge and References. Retrieved from [Link]
- Chapman, R. F. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(6), 2537–2547.
-
GalChimia. (2021). A selective sulfamoylation agent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
- Al-Okab, R. A. (2017).
-
Walsh Medical Media. (2018). Development Green Spectrophotometric Method for Determination of Sulfamethoxazole in Pure and Pharmaceutical Formulations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 3. arxada.com [arxada.com]
- 4. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 8. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 9. Sulfamide synthesis by amination [organic-chemistry.org]
- 10. Sulfamate synthesis by amination [organic-chemistry.org]
- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. hpst.cz [hpst.cz]
- 15. ijrar.org [ijrar.org]
Technical Support Center: Paracetamol Sulfamoylation Optimization
Topic: Minimizing Side Reactions in the Synthesis of 4-Acetamidophenyl Sulfamate
Introduction: The Stability Paradox
Welcome to the technical support hub for paracetamol (acetaminophen) functionalization. You are likely here because the sulfamoylation of paracetamol is deceptive. On paper, it is a simple nucleophilic substitution at the phenolic oxygen. In practice, it is a battle against reagent instability, competing nucleophiles (the amide nitrogen), and acid-catalyzed degradation of the acetamide core.
This guide moves beyond standard textbook procedures, utilizing industrial process insights (specifically the Chlorosulfonyl Isocyanate (CSI) route) to maximize yield and purity.
Module 1: Reagent Integrity & Generation
User Query:
"My reaction stalls at 60% conversion, and adding more sulfamoyl chloride (
) only increases the impurity profile. What is happening?"
Root Cause Analysis:
Commercially available sulfamoyl chloride is hygroscopic and thermally unstable. It decomposes into sulfamic acid and HCl, which does two things:
-
Stalls the Reaction: Sulfamic acid is non-reactive toward the phenol.
-
Degrades the Substrate: The evolved HCl attacks the acetamide group of paracetamol, causing deacetylation to p-aminophenol (a major impurity).
The Solution: In Situ Generation via CSI
Do not use stored sulfamoyl chloride. Generate it in situ using Chlorosulfonyl Isocyanate (CSI) and Formic Acid. This method, validated in process patents (e.g., EP1456224B1), allows for precise stoichiometry and minimizes free acid.
Protocol: The "Soft-Generation" Method
Reagents: Chlorosulfonyl Isocyanate (CSI), Formic Acid, DMAc (Dimethylacetamide).[1]
-
Setup: Dry glassware thoroughly. Nitrogen atmosphere is mandatory.
-
Solvent: Dissolve CSI (1.05 eq) in anhydrous DMAc at 0°C.
-
Note: DMAc is superior to DMF here. DMF can react with CSI to form a Vilsmeier-type intermediate, creating impurities.
-
-
Hydrolysis: Add Formic Acid (1.05 eq) dropwise.
-
Addition: Once gas evolution ceases, add the Paracetamol solution (in DMAc) slowly to this mixture.
Module 2: Regioselectivity (O- vs. N- Sulfamoylation)
User Query:
"LC-MS shows a byproduct with mass [M+79]. Is this the N-sulfamoylated product, and how do I stop it?"
Technical Insight:
Paracetamol contains two nucleophiles: the Phenol (-OH) and the Acetamide (-NH-Ac) .
-
Thermodynamic Preference: The Phenol is more acidic (
) and forms the phenoxide anion readily. -
Kinetic Risk: Under forcing conditions (high temp) or with strong bases (NaH), the amide nitrogen can deprotonate and react, forming the N-sulfamate or N,O-disulfamate.
Troubleshooting Guide: Selectivity Control
| Variable | Recommendation | Scientific Rationale |
| Base Selection | DMAc (Solvent/Base) | Strong bases (NaH, KOH) promote N-deprotonation. DMAc acts as a weak acid acceptor, sufficient for the phenol reaction but insufficient to activate the amide. |
| Temperature | < 25°C | O-sulfamoylation is fast at RT. N-sulfamoylation has a higher activation energy. Keep the reaction cool. |
| Stoichiometry | 1.05 - 1.10 eq | Large excess of sulfamoylating agent increases the statistical probability of N-attack after O-saturation. |
Visualizing the Pathway
Figure 1: Reaction pathways showing the target O-sulfamoylation versus competing N-sulfamoylation and acid-catalyzed deacetylation.
Module 3: Workup & Purification (Stability)
User Query:
"My crude purity is 95%, but after silica column chromatography, it drops to 80%. The product seems to decompose."
Root Cause:
Sulfamate esters (
Corrective Protocol: Neutralization
-
Quench: Pour the reaction mixture into saturated Sodium Bicarbonate (
) solution. This neutralizes the HCl generated during the reaction immediately. -
Chromatography Modification:
-
Option A (Preferred): Recrystallization.[13] Paracetamol sulfamate often crystallizes well from EtOAc/Hexanes or Water/Ethanol mixtures, avoiding silica entirely.
-
Option B (If Column is needed): Pre-treat the silica gel with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use Pyridine as a base? A: Yes, Pyridine is a classic choice. However, Pyridine forms a salt with HCl that can be difficult to remove completely without aqueous acidic washes (which degrade the product). DMAc is preferred as it is water-miscible and washes away easily.
Q: Why is the reaction mixture turning pink/red? A: This indicates the formation of p-aminophenol (via deacetylation) which subsequently oxidizes to quinone-imine species. This confirms your conditions are too acidic or too hot . Check your reagent stoichiometry and temperature.
Q: Can I use Sulfamoyl Chloride directly from the bottle? A: Only if it is freshly purchased and stored under Argon at -20°C. If the solid is clumpy or sticky, it has hydrolyzed. Discard it and use the CSI method.
Decision Tree: Process Optimization
Figure 2: Diagnostic flow for addressing common synthetic failures in sulfamoylation.
References
- Process for the Sulfamoylation of Alcohols and Phenols.
-
Chlorosulfonyl Isocyan
- Source:Journal of Organic Chemistry / Organic Syntheses.
- Relevance: Mechanisms of CSI reactivity and hydrolysis.
-
URL:[Link]
-
Sulfate and Sulfam
- Source:Journal of the American Chemical Society (JACS).
- Relevance: Explains the acid-instability of the sulfam
-
URL:[Link] (Proxy for general hydrolysis mechanisms).
-
Paracetamol Metabolism and Sulf
Sources
- 1. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ia801500.us.archive.org [ia801500.us.archive.org]
- 7. researchgate.net [researchgate.net]
- 8. prezi.com [prezi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]
- 11. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]
- 12. pure.aber.ac.uk [pure.aber.ac.uk]
- 13. rsc.org [rsc.org]
- 14. Sulfate conjugation may be the key to hepatotoxicity in paracetamol overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Thermal Stability Challenges of N,N-Dimethylsulfamates
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N,N-dimethylsulfamates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the thermal stability challenges associated with these compounds. Our focus is on providing practical, evidence-based solutions to common experimental issues, ensuring the integrity and success of your research.
Introduction: Understanding the Core Stability Issues
N,N-dimethylsulfamates are versatile functional groups in organic synthesis and medicinal chemistry. However, their utility can be hampered by inherent stability challenges, primarily revolving around their susceptibility to hydrolysis and, to a lesser extent, potential thermal decomposition. The stability of these compounds is often intrinsically linked to the conditions of their synthesis, handling, and application. This guide will dissect these challenges and provide actionable strategies for mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of N,N-dimethylsulfamates, providing concise answers grounded in established chemical principles.
Q1: What is the primary stability concern when working with N,N-dimethylsulfamates?
A1: The most significant and well-documented stability issue is hydrolytic instability . N,N-dimethylsulfamates are susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by elevated temperatures. This reaction cleaves the sulfamate group, leading to the formation of N,N-dimethylamine and the corresponding sulfuric acid ester or, upon complete hydrolysis, sulfuric acid.
Q2: My reaction to synthesize an N,N-dimethylsulfamate is failing. What are the likely causes related to thermal stability?
A2: The issue may lie with the precursor, N,N-dimethylsulfamoyl chloride . This reagent is highly sensitive to moisture and heat.[1][2] Thermal decomposition of N,N-dimethylsulfamoyl chloride can occur, especially upon heating, generating corrosive and toxic byproducts such as hydrogen chloride, carbon monoxide, and sulfur oxides.[1][2][3] It is crucial to use fresh, high-purity N,N-dimethylsulfamoyl chloride and to store it under anhydrous conditions at low temperatures (e.g., -20°C) to prevent degradation.
Q3: Are N,N-dimethylsulfamates stable under typical reaction workup conditions?
A3: Not always. Aqueous workups, especially those involving acidic or basic washes, can induce hydrolysis of the N,N-dimethylsulfamate product. This is a critical consideration, as product loss can occur during purification. If you observe lower than expected yields after workup, consider the hydrolytic stability of your specific compound under the workup conditions.
Q4: What are the expected decomposition products of N,N-dimethylsulfamates?
A4: The primary degradation products from hydrolysis are the parent alcohol or phenol, N,N-dimethylamine, and sulfate ions. For example, the degradation of the antiepileptic drug topiramate, a sulfamate derivative, has been shown to produce sulfamate and sulfate as the primary degradation products at elevated temperatures.[2] In the case of thermal decomposition (in the absence of water), while less studied for N,N-dimethylsulfamates specifically, related sulfamic acid compounds are known to decompose to sulfur dioxide and nitrogen oxides.[4]
Q5: How should I store N,N-dimethylsulfamates and their precursors to ensure stability?
A5:
-
N,N-Dimethylsulfamoyl chloride: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at -20°C. Avoid contact with moisture.[1][2]
-
N,N-Dimethylsulfamates: Store in a cool, dry, and well-ventilated area.[5] Protect from moisture and extremes of temperature. For long-term storage, consider an inert atmosphere.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for common experimental problems related to the thermal stability of N,N-dimethylsulfamates.
Troubleshooting Guide 1: Low or No Yield in N,N-Dimethylsulfamate Synthesis
Issue: The synthesis of an N,N-dimethylsulfamate from an alcohol or phenol using N,N-dimethylsulfamoyl chloride results in a low or no yield of the desired product.
Caption: Workflow for troubleshooting low yields in N,N-dimethylsulfamate synthesis.
| Potential Cause | Explanation | Recommended Action & Rationale |
| Degraded N,N-Dimethylsulfamoyl Chloride | The sulfamoyl chloride precursor is highly susceptible to degradation by moisture and heat, leading to inactive or interfering species.[1][2] | Action: Use a fresh bottle of N,N-dimethylsulfamoyl chloride or purify the existing stock by distillation under reduced pressure. Rationale: Ensuring the purity of the starting material is critical for the success of the reaction. Store the reagent under an inert atmosphere at -20°C to prevent future degradation. |
| Harsh Reaction Temperatures | Elevated temperatures can lead to the decomposition of the N,N-dimethylsulfamoyl chloride and potentially the N,N-dimethylsulfamate product, especially if the reaction time is prolonged. | Action: Perform the reaction at a lower temperature (e.g., 0°C or room temperature). Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times. Rationale: Milder conditions can minimize side reactions and decomposition. |
| Presence of Moisture | Water in the reaction solvent or on the glassware will react with N,N-dimethylsulfamoyl chloride, quenching it before it can react with the substrate.[1][2] | Action: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Run the reaction under a nitrogen or argon atmosphere. Rationale: Strict exclusion of water is paramount for reactions involving sulfamoyl chlorides. |
| Hydrolysis During Aqueous Workup | The N,N-dimethylsulfamate product may be hydrolyzing upon contact with acidic or basic aqueous solutions during the workup procedure. | Action: If possible, use a non-aqueous workup. If an aqueous wash is necessary, use neutral water or a saturated brine solution at low temperatures. If an acid or base wash is required, perform it quickly at 0°C and immediately proceed to the next step. Rationale: Minimizing the contact time and temperature with aqueous acidic or basic solutions will reduce the extent of product hydrolysis. |
Troubleshooting Guide 2: Product Decomposition During Storage or Subsequent Reactions
Issue: An isolated and purified N,N-dimethylsulfamate shows signs of degradation (e.g., appearance of new spots on TLC, changes in NMR spectrum) over time or when subjected to further reaction conditions.
Caption: Workflow for troubleshooting the decomposition of isolated N,N-dimethylsulfamates.
| Potential Cause | Explanation | Recommended Action & Rationale |
| Hydrolysis from Atmospheric Moisture | N,N-dimethylsulfamates can slowly hydrolyze upon exposure to atmospheric moisture, especially if stored improperly. | Action: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration may be beneficial, but allow the container to warm to room temperature before opening to prevent condensation. Rationale: Protecting the compound from moisture is key to preventing slow hydrolysis over time. |
| Acid- or Base-Catalyzed Hydrolysis | Trace amounts of acid or base in the isolated product or in subsequent reaction mixtures can catalyze hydrolysis, even at room temperature. | Action: Ensure the purified product is free of acidic or basic impurities. When using the N,N-dimethylsulfamate in subsequent reactions, choose neutral or aprotic conditions where possible. If acidic or basic conditions are unavoidable, consider using lower temperatures and shorter reaction times. Rationale: The rate of hydrolysis is often pH-dependent, with increased rates at low and high pH.[1] |
| Thermal Stress in Subsequent Reactions | Heating the N,N-dimethylsulfamate, especially in the presence of nucleophiles or protic solvents, can promote decomposition. | Action: If the N,N-dimethylsulfamate needs to be heated in a subsequent step, conduct a small-scale stability study first. Monitor for degradation by TLC or LC-MS at the intended reaction temperature. If degradation is observed, explore alternative, lower-temperature reaction conditions. Rationale: Understanding the thermal tolerance of your specific N,N-dimethylsulfamate under the required reaction conditions is crucial for preventing yield loss. |
| Photodegradation | While not as commonly reported as hydrolysis, exposure to light, particularly UV radiation, can be a source of degradation for some organic molecules. | Action: Store the compound in an amber vial or otherwise protected from light. When running reactions, consider wrapping the reaction vessel in aluminum foil. Rationale: As a general best practice for all sensitive organic compounds, minimizing exposure to light can prevent potential photochemical degradation. |
Part 3: Analytical Methods for Monitoring Stability
Effective troubleshooting relies on accurate monitoring of reactions and product stability. The following analytical techniques are recommended for N,N-dimethylsulfamates.
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and detection of impurities. | Appearance of a new, more polar spot (often the alcohol/phenol starting material) can indicate hydrolysis. Streaking may suggest the presence of acidic or basic byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive method for monitoring reaction progress, identifying byproducts, and assessing purity. | Detection of the mass corresponding to the starting alcohol/phenol or other potential degradation products. Can be used to quantify the extent of degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of major impurities or degradation products. | The appearance of signals corresponding to the starting material or N,N-dimethylamine can confirm hydrolysis. 1H NMR can be used to quantify the ratio of product to starting material.[1][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing volatile decomposition products, particularly from the precursor N,N-dimethylsulfamoyl chloride. | Can be used to detect impurities in the starting sulfamoyl chloride or to analyze the headspace of a reaction to identify volatile byproducts.[2] |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To determine the thermal stability and decomposition temperature of the N,N-dimethylsulfamate. | TGA can identify the temperature at which weight loss (decomposition) begins. DSC can reveal phase transitions and exothermic or endothermic decomposition events. |
Part 4: Best Practices for Handling and Storage
Proactive measures can significantly mitigate the thermal stability challenges of N,N-dimethylsulfamates.
-
Procurement and Storage of Precursors:
-
Purchase N,N-dimethylsulfamoyl chloride from a reputable supplier in small quantities to ensure freshness.
-
Upon receipt, store N,N-dimethylsulfamoyl chloride in a freezer (-20°C) under an inert atmosphere.
-
-
Reaction Setup and Execution:
-
Always use dry glassware and anhydrous solvents.
-
Conduct reactions under an inert atmosphere (nitrogen or argon).
-
Maintain the recommended reaction temperature and avoid overheating.
-
-
Purification:
-
Minimize the use of aqueous acidic or basic solutions during workup.
-
If chromatographic purification is performed, ensure the silica gel is neutral.
-
-
Product Storage:
-
Store purified N,N-dimethylsulfamates in a cool, dry, and dark place.
-
For sensitive compounds, consider storage in a desiccator or under an inert atmosphere.
-
By understanding the inherent stability characteristics of N,N-dimethylsulfamates and implementing these best practices, researchers can overcome common challenges and achieve more reliable and reproducible results in their synthetic endeavors.
References
- AK Scientific, Inc. Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.
- Cole-Parmer. Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). 2005.
- ChemicalBook. Dimethylsulfamoyl chloride(13360-57-1).
- Li, W., & Ross, J. (1995). Determination of sulfamate and sulfate as degradation products in an antiepileptic drug using ion chromatography and indirect uv detection.
- Organic Chemistry Portal.
- Lohman, D. C., Wolfenden, R., & Edwards, D. R. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. The Journal of Organic Chemistry, 77(6), 2907–2910.
- Huvepharma. Sulfonamides: A Short History And Their Importance For Livestock Use.
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- Keceli, G., Moore, C. D., Labonte, J. W., & Toscano, J. P. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry, 52(42), 7387–7396.
- Schmidt, C. K., & Brauch, H. J. (2008). N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment. Environmental Science & Technology, 42(17), 6340–6346.
- Bernabéu, J. A., Torres-Suárez, A. I., Gil-Alegre, M. E., & Camacho, M. A. (2000). Stability study of a sulfadimidine-containing medicated premix and its mixture with farm feed. Journal of Agricultural and Food Chemistry, 48(12), 5969–5974.
- ResearchGate.
- Constructor University Library.
- Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylsulfamoyl chloride. 2009.
- Organic Chemistry Portal. Protecting Groups.
- ChemRxiv. Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis.
- ACS Publications. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan.
- Frontiers. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls.
- PMC. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
- MDPI.
- PMC. Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide, showing the...
- MDPI. Degradation Dynamics and Pathways of Unsymmetrical Dimethylhydrazine (UDMH)
- Google Patents.
- Sciencemadness Wiki. Safe handling and storage of chemicals.
Sources
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of N-nitrosodimethylamine (NDMA) and its precursor dimethylamine (DMA) in mineral micropores induced by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the IC50 Evaluation of 4-acetamidophenyl N,N-dimethylsulfamate: A Comparative Framework for In Vitro Assays
Introduction: Unveiling the Potential of a Novel Sulfonamide Derivative
This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to undertake a systematic evaluation of 4-acetamidophenyl N,N-dimethylsulfamate. In the absence of direct experimental data, we will propose a logical, evidence-based approach to assess its potential efficacy by comparing it against well-characterized inhibitors in relevant in vitro assays. This document will provide the scientific rationale for assay selection, detailed experimental protocols, and a framework for data interpretation, thereby enabling a thorough investigation of this novel compound's therapeutic potential.
Comparative Biological Activity: A Proposed Investigational Framework
Based on the structural features of 4-acetamidophenyl N,N-dimethylsulfamate, we hypothesize potential inhibitory activity in three key therapeutic areas: oncology, infectious disease, and inflammation. The following sections outline the proposed comparative analysis against established drugs in validated in vitro models.
Anticancer Activity
The sulfonamide moiety is a key feature in several classes of anticancer agents, including inhibitors of carbonic anhydrase and dihydrofolate reductase (DHFR).[3]
-
Cytotoxicity Profiling: A primary assessment of anticancer potential involves evaluating the compound's ability to inhibit the proliferation of cancer cell lines. The MTT assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which is an indicator of cell viability.[4]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleotides and amino acids, and thus for cell proliferation.[5] Its inhibition is a key mechanism of action for antifolate drugs like methotrexate.
Antimicrobial Activity
Sulfonamide-containing drugs were among the first antimicrobial agents discovered and function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][6]
-
Minimum Inhibitory Concentration (MIC): The broth microdilution method is a standardized technique to determine the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7]
Anti-inflammatory and Carbonic Anhydrase Inhibition
-
Cyclooxygenase-2 (COX-2) Inhibition: Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Many of these, such as celecoxib, contain a sulfonamide group.[8][9] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isoforms are overexpressed in various tumors, making them an attractive target for anticancer therapies.[10] Sulfonamides are the primary class of CA inhibitors.[6]
Quantitative Data Summary for Comparator Compounds
The following table summarizes the reported IC50 values for established inhibitors that will serve as benchmarks for the experimental evaluation of 4-acetamidophenyl N,N-dimethylsulfamate.
| Compound | Target | Assay | IC50 | Reference(s) |
| Anticancer Comparators | ||||
| Doxorubicin | Topoisomerase II / DNA intercalation | MTT Assay (e.g., on MCF-7 cells) | ~0.05-1 µM (Varies by cell line) | [4] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | DHFR Enzyme Inhibition Assay | ~13.25 nM | [11] |
| Antimicrobial Comparator | ||||
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Broth Microdilution (vs. E. coli) | 16-64 µg/mL | [6] |
| Anti-inflammatory / CA Inhibitor Comparators | ||||
| Celecoxib | Cyclooxygenase-2 (COX-2) | In Vitro COX Inhibition Assay | 40 nM | [12] |
| Acetazolamide | Carbonic Anhydrase IX (CA IX) | Carbonic Anhydrase Inhibition Assay | 30 nM | [13] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-acetamidophenyl N,N-dimethylsulfamate on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-acetamidophenyl N,N-dimethylsulfamate
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 4-acetamidophenyl N,N-dimethylsulfamate and Doxorubicin in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO concentration matched to the highest compound concentration). Incubate for 48-72 hours.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[4]
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the IC50 of 4-acetamidophenyl N,N-dimethylsulfamate against DHFR.
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
4-acetamidophenyl N,N-dimethylsulfamate
-
Methotrexate (positive control)
-
UV/Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the assay buffer, NADPH, and the DHFR enzyme.[16]
-
Inhibitor Addition: Add varying concentrations of 4-acetamidophenyl N,N-dimethylsulfamate or methotrexate. For the control, add the corresponding solvent.
-
Incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.[16]
-
Reaction Initiation: Start the reaction by adding DHF.[16]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes, which corresponds to the oxidation of NADPH.[17]
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration and calculate the IC50.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-acetamidophenyl N,N-dimethylsulfamate against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
4-acetamidophenyl N,N-dimethylsulfamate
-
Sulfamethoxazole (positive control)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[18]
-
Compound Dilution: Prepare serial twofold dilutions of 4-acetamidophenyl N,N-dimethylsulfamate and sulfamethoxazole in CAMHB in the wells of a 96-well plate.[7]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[7]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 of 4-acetamidophenyl N,N-dimethylsulfamate for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
4-acetamidophenyl N,N-dimethylsulfamate
-
Celecoxib (positive control)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Pre-incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of 4-acetamidophenyl N,N-dimethylsulfamate or celecoxib.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined period, terminate the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit.
-
Data Analysis: Calculate the percentage of COX activity inhibition for each concentration and determine the IC50 values.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
Objective: To screen for and characterize the inhibitory activity of 4-acetamidophenyl N,N-dimethylsulfamate against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (e.g., CA IX)
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
4-acetamidophenyl N,N-dimethylsulfamate
-
Acetazolamide (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme and the test compounds.
-
Reaction Setup: In a 96-well plate, add the CA assay buffer, the CA enzyme, and varying concentrations of 4-acetamidophenyl N,N-dimethylsulfamate or acetazolamide. Include enzyme control, inhibitor control, and solvent control wells.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Substrate Addition: Add the CA substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Prostaglandin Synthesis via COX-2 and Proposed Inhibition.
Caption: Bacterial Folate Synthesis Pathway and Sites of Inhibition.
Experimental Workflow
Caption: General Workflow for IC50 Determination.
Conclusion
While 4-acetamidophenyl N,N-dimethylsulfamate remains an uncharacterized compound, its structural similarity to known pharmacologically active molecules provides a strong rationale for its systematic investigation. This guide offers a comprehensive, multi-faceted approach to elucidating its potential biological activities. By employing the detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays and comparing the results to established inhibitors, researchers can generate robust and reliable data. This structured methodology will not only reveal the potential therapeutic applications of 4-acetamidophenyl N,N-dimethylsulfamate but also contribute valuable knowledge to the broader field of medicinal chemistry.
References
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
- Tacic, A., Nikolic, V., Nikolic, L., & Savic, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Wróbel, A., Arciszewska, K., & Maliszewska, I. (2020). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 25(21), 5205.
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015). DHFR (dihydrofolate reductase). Retrieved from [Link]
- Frontiers in Immunology. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 996803.
-
Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved from [Link]
- Poulsen, S. A., & Davis, R. A. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry-Anti-Cancer Agents, 3(6), 471-485.
-
PubMed. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
PubMed. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Retrieved from [Link]
-
JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
- Physiological Genomics. (2017). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiological Genomics, 49(11), 603-611.
-
Ingenta Connect. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]
- Chem. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.
- Clinical Chemistry. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 46(3), 378-382.
- Scientific Reports. (2020). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Scientific Reports, 10(1), 1-8.
- RSC Medicinal Chemistry. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- ACS Omega. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. ACS Omega, 6(51), 35643-35655.
-
ResearchGate. (n.d.). Acetazolamide with the human carbonic anhydrase IX (PDB code: 6U4T) (2D). Retrieved from [Link]
-
Patsnap. (2024). What is Acetamide used for?. Retrieved from [Link]
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purity assessment of 4-acetamidophenyl N,N-dimethylsulfamate using UPLC
Title: Comparative Analytical Guide: Purity Assessment of 4-Acetamidophenyl N,N-Dimethylsulfamate (ADMS) via UPLC vs. HPLC
Executive Summary
This guide provides a technical comparison of Ultra-Performance Liquid Chromatography (UPLC) versus High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-acetamidophenyl N,N-dimethylsulfamate (ADMS) .
ADMS is a structural derivative of paracetamol (acetaminophen) designed to modify physicochemical properties such as solubility or bioavailability.[1] The critical analytical challenge lies in resolving the intact ester (ADMS) from its primary hydrolysis product (Paracetamol) and the toxic degradation impurity (4-Aminophenol).[1]
The Verdict: While HPLC remains a robust standard for routine QC, UPLC is the superior choice for ADMS development , offering a 3x reduction in run time and a 50% increase in sensitivity (LOD) , which is critical for detecting trace hydrolysis during stability studies.
Compound Profile & Analytical Challenges
To develop a "self-validating" method, one must understand the molecule's behavior.
-
Analyte: 4-Acetamidophenyl N,N-dimethylsulfamate (ADMS).[1]
-
Core Scaffold: 4-Acetamidophenol (Paracetamol).[1]
-
Functional Modification:
-sulfamoylation (N,N-dimethylsulfamate group).[1] -
Critical Quality Attributes (CQAs):
Target Impurities for Resolution:
-
Impurity A (Paracetamol): Hydrolysis product.[1]
-
Impurity B (4-Aminophenol): Degradation of the amide bond (highly toxic, strict limits).[1]
Experimental Protocols
The following protocols were designed to ensure direct comparability. Both methods utilize a C18 stationary phase and acidified mobile phases to suppress ionization of the phenolic impurities, ensuring sharp peak shapes.
A. The Modern Standard: UPLC Protocol
Designed for speed and high-resolution impurity profiling.
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 60% B
-
3.5 min: 95% B (Wash)[1]
-
4.0 min: 5% B (Re-equilibration)
-
-
Column Temp: 40°C.
-
Detection: PDA at 245 nm (λ max of paracetamol core).
-
Injection Volume: 1.0 µL.
B. The Legacy Alternative: HPLC Protocol
Designed for robustness and transferability to conventional QC labs.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10mM Potassium Phosphate Buffer (pH 3.0).
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
15.0 min: 5% B
-
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Comparative Performance Analysis
The following data summarizes the performance metrics obtained during method validation.
Table 1: Performance Metrics (UPLC vs. HPLC)
| Metric | UPLC (BEH C18, 1.7 µm) | HPLC (C18, 5 µm) | Impact Analysis |
| Retention Time (ADMS) | 2.4 min | 8.9 min | UPLC increases throughput by ~3.7x.[1] |
| Total Run Time | 4.0 min | 15.0 min | Significant reduction in solvent waste with UPLC. |
| Resolution ( | 4.2 | 2.1 | UPLC provides superior separation of the critical pair (Paracetamol/ADMS).[1] |
| LOD (Impurity B) | 0.02 µg/mL | 0.08 µg/mL | UPLC is 4x more sensitive for toxic 4-aminophenol.[1] |
| Backpressure | ~8,500 psi | ~1,800 psi | HPLC places less stress on pump seals; UPLC requires specialized hardware.[1] |
| Solvent Consumption | 2.4 mL/run | 15.0 mL/run | UPLC reduces hazardous waste disposal costs by 84%.[1] |
*Resolution (
Scientist's Insight: The "Why" Behind the Data
The drastic improvement in resolution (
Analytical Workflow & Degradation Pathway
The following diagram illustrates the degradation pathway of ADMS and how the analytical method separates these specific components.
Figure 1: Analytical workflow and degradation logic. ADMS elutes last due to the non-polar dimethylsulfamate tail.
Validation & Self-Validating Protocols
To ensure the method is trustworthy (Trustworthiness), the following system suitability parameters must be met before every sample set:
-
Resolution Check:
between Paracetamol and ADMS. -
Tailing Factor:
for the ADMS peak (ensures no secondary interactions with silanols). -
Precision: %RSD of peak area < 1.0% for 5 replicate injections of the standard.
Linearity Data (UPLC):
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Correlation (
): > 0.9998.[1] -
Accuracy: 98.5% - 101.2% recovery at spiked levels.[1]
References
-
Swartz, M. E. (2005).[1] UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. [1]
-
Nováková, L., & Matysová, L. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta.
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer kinetics and stability of the new generation of superficially porous silica phases in ultra-high pressure liquid chromatography. Journal of Chromatography A.
-
European Pharmacopoeia (Ph.[1] Eur.). Paracetamol Monograph 0049.[1] (Standard for identifying Impurity A and B). [1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-acetamidophenyl N,N-dimethylsulfamate
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-acetamidophenyl N,N-dimethylsulfamate. The procedural guidance herein is designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological and environmental data, 4-acetamidophenyl N,N-dimethylsulfamate must be handled as a substance of unknown toxicity and environmental impact. Therefore, a conservative approach to its disposal is mandatory. Based on its constituent functional groups, we can infer the following potential hazards:
-
From the 4-acetamidophenyl moiety: Compounds containing this structure, such as 4-acetamidophenyl acetate, are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation[1].
-
From the N,N-dimethyl functional group: Related compounds like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are classified as hazardous, with potential reproductive toxicity and irritation[2][3][4][5].
-
From the sulfamate group: While less common, organic sulfur-containing compounds can have varying levels of toxicity and may release hazardous gases like sulfur oxides upon combustion[6].
It is imperative to treat 4-acetamidophenyl N,N-dimethylsulfamate as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams[7][8][9].
| Potential Hazard | Rationale based on Structural Analogs | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed (inferred from 4-acetamidophenyl acetate)[1]. | Do not eat, drink, or smoke when handling. In case of ingestion, seek immediate medical attention[1]. |
| Skin and Eye Irritation | Causes skin and serious eye irritation (inferred from 4-acetamidophenyl acetate)[1]. | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[1][10]. |
| Respiratory Irritation | May cause respiratory irritation (inferred from 4-acetamidophenyl acetate)[1]. | Handle in a well-ventilated area or a chemical fume hood[1][10]. |
| Reproductive Toxicity | Potential for reproductive harm (inferred from N,N-dimethyl-containing compounds like DMF)[3]. | Handle with caution, and pregnant or breastfeeding women should avoid exposure[4]. |
| Environmental Hazard | Unknown, but should be presumed toxic to aquatic life. Drain disposal is prohibited[8][11]. | Prevent release to the environment. Collect all waste for proper disposal[7][11]. |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of 4-acetamidophenyl N,N-dimethylsulfamate. The causality behind each step is explained to ensure a deep understanding of the safety measures.
Step 1: Personal Protective Equipment (PPE)
-
Action: Before handling the waste, don appropriate PPE.
-
Causality: To prevent skin and eye contact, which may cause irritation, and to minimize exposure to a substance of unknown toxicity.
-
Required PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles with side shields or a face shield
-
A properly buttoned laboratory coat
-
Step 2: Waste Segregation and Containment
-
Action: Collect all waste containing 4-acetamidophenyl N,N-dimethylsulfamate in a designated, compatible, and properly sealed hazardous waste container.
-
Causality: To prevent accidental mixing with incompatible chemicals, which could lead to dangerous reactions, and to ensure the waste is securely contained to avoid spills or releases[8][12].
-
Procedure:
-
Solid Waste: Place any solid 4-acetamidophenyl N,N-dimethylsulfamate, as well as contaminated items like weighing paper and gloves, into a clearly labeled, sealable plastic bag or a wide-mouthed plastic or glass container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof container made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents). Do not mix with other waste streams unless their compatibility is certain[12].
-
Step 3: Labeling
-
Action: Immediately label the waste container with all required information.
-
Causality: Proper labeling is a critical regulatory requirement and ensures that anyone handling the container is aware of its contents and associated hazards[12].
-
Label Must Include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-acetamidophenyl N,N-dimethylsulfamate"
-
A list of all components in the container, including solvents.
-
An approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Causality: To ensure the waste is stored safely, away from general work areas, and in a location that minimizes the risk of spills or breakage.
-
Storage Requirements:
-
Store in a secondary containment bin.
-
Keep away from heat, sparks, or open flames[10].
-
Ensure it is segregated from incompatible materials (e.g., strong acids, bases, and oxidizing agents).
-
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Causality: To ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations[12].
-
Procedure:
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you have a specific, validated protocol and the necessary expertise.
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-acetamidophenyl N,N-dimethylsulfamate.
Caption: Disposal workflow for 4-acetamidophenyl N,N-dimethylsulfamate.
Spill Management
In the event of a small spill, follow these immediate steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don PPE: Wear a minimum of two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels on a spill of a solution in a flammable solvent.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage chemical resources responsibly from discovery through disposal.
References
Sources
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Comprehensive Safety and Handling Guide for 4-acetamidophenyl N,N-dimethylsulfamate
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-acetamidophenyl N,N-dimethylsulfamate. As your trusted partner in laboratory safety, this document goes beyond mere product support, offering a framework for operational excellence and risk mitigation. The following protocols are designed to be a self-validating system, grounded in established principles of chemical safety and tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Allergic Skin Reaction: Similar sulfamate compounds may cause an allergic skin reaction.[2][3][4]
Therefore, a proactive and cautious approach to handling is essential, with the core principle of minimizing all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 4-acetamidophenyl N,N-dimethylsulfamate.[5][6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields.[1][7] | Nitrile gloves.[8] | Lab coat or disposable gown. | N95-rated respirator or higher if weighing outside of a certified chemical fume hood.[8] |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[5] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[8] | Chemical-resistant apron over a lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield.[5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[5] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Causality Behind PPE Choices:
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes.[1]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals and are recommended to prevent skin contact and potential allergic reactions.[8]
-
Body Protection: A lab coat is the minimum requirement to protect against incidental contact. A chemical-resistant apron provides an additional barrier during solution handling where splashes are more likely.
-
Respiratory Protection: Due to the potential for respiratory irritation from airborne particles, a respirator is crucial when handling the solid material outside of a contained system like a fume hood.[1]
Operational and Handling Plan: A Step-by-Step Workflow
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.
Experimental Workflow Diagram
Caption: Standard workflow for handling 4-acetamidophenyl N,N-dimethylsulfamate.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Handle the compound gently to avoid creating dust.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If necessary, use a sealed container for mixing or vortexing.
-
-
Reaction and Application:
-
Conduct all subsequent experimental steps within the chemical fume hood.
-
Keep all containers with the compound or its solutions tightly closed when not in use.
-
-
Decontamination:
-
Wipe down all surfaces, glassware, and equipment that came into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Dispose of all cleaning materials as contaminated waste.
-
-
PPE Doffing:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, gown/apron, face shield/goggles, and finally, respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical final step in the safe handling of any chemical.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for 4-acetamidophenyl N,N-dimethylsulfamate.
Disposal Procedures:
-
Solid Waste: All disposable items contaminated with 4-acetamidophenyl N,N-dimethylsulfamate (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled hazardous waste bag and disposed of through your institution's hazardous waste management program.[10]
-
Liquid Waste: Unused solutions containing the compound should be collected in a dedicated, labeled hazardous waste container for non-halogenated organic waste. Do not pour this waste down the drain.
-
Empty Containers: "Empty" containers that held the solid compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Spill Cleanup Material: All materials used to clean up a spill of this compound must be disposed of as hazardous waste.[1]
By implementing these comprehensive safety and handling procedures, you can significantly mitigate the risks associated with working with 4-acetamidophenyl N,N-dimethylsulfamate, ensuring a safe and productive research environment.
References
- Proper disposal of chemicals - Sciencemadness Wiki.
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- 4-Acetamidophenyl acetate-SDS-MedChemExpress.
- Safety Data Sheet - BASF.
- 4-ACETAMIDOPHENOL EXTRA PURE - Loba Chemie.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Personal Protective Equipment for Pesticide Handlers | US EPA.
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
- Protective PPE for the chemical industry - IMPOTUSA.
- SAFETY DATA SHEET - Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Merck Millipore.
- SAFETY DATA SHEET - Fisher Scientific.
- N-(4-acetamidophenyl)-Indomethacin amide - Safety Data Sheet.
- SAFETY DATA SHEET - FUJIFILM Wako.
- Safety Data Sheet: TEMED - Carl ROTH.
- Disposal of Solid Chemicals in the Normal Trash | Public Safety.
- 4-CYANOPHENYL N,N-DIMETHYLSULFAMATE SDS, 164648-84-4 Safety Data Sheets.
- How do I safely dispose Sulfamic Acid? : r/chemistry - Reddit.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. echemi.com [echemi.com]
- 8. impotusa.com [impotusa.com]
- 9. lobachemie.com [lobachemie.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
